molecular formula C40H66N10O9 B12409042 AGL-0182-30

AGL-0182-30

Número de catálogo: B12409042
Peso molecular: 831.0 g/mol
Clave InChI: LLOGCIOYKATPRI-BMYVGMLTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AGL-0182-30 is a useful research compound. Its molecular formula is C40H66N10O9 and its molecular weight is 831.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C40H66N10O9

Peso molecular

831.0 g/mol

Nombre IUPAC

(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide

InChI

InChI=1S/C40H66N10O9/c1-11-24(4)35(49(8)40(56)33(26(6)46-47-42)45-39(55)34(23(2)3)48(7)32(52)22-59-43)30(57-9)21-31(51)50-19-15-18-29(50)36(58-10)25(5)38(54)44-28(37(41)53)20-27-16-13-12-14-17-27/h12-14,16-17,23-26,28-30,33-36H,11,15,18-22,43H2,1-10H3,(H2,41,53)(H,44,54)(H,45,55)/t24-,25+,26-,28-,29-,30+,33-,34-,35-,36+/m0/s1

Clave InChI

LLOGCIOYKATPRI-BMYVGMLTSA-N

SMILES isomérico

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)[C@H]([C@H](C)N=[N+]=[N-])NC(=O)[C@H](C(C)C)N(C)C(=O)CON

SMILES canónico

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)C(C(C)N=[N+]=[N-])NC(=O)C(C(C)C)N(C)C(=O)CON

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AGL-0182-30

Author: BenchChem Technical Support Team. Date: December 2025

A Core Component of the Antibody-Drug Conjugate ASP1235 (AGS62P1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

AGL-0182-30 is a potent microtubule-disrupting agent that serves as the cytotoxic payload in the antibody-drug conjugate (ADC) ASP1235 (also known as AGS62P1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role within the ASP1235 ADC, its molecular interactions, and the resulting cellular consequences. The information is compiled from preclinical and clinical studies to support researchers and professionals in the field of oncology drug development.

ASP1235 was developed to target Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently overexpressed in acute myeloid leukemia (AML).[1][2] The ADC comprises a human IgG1 monoclonal antibody targeting FLT3, site-specifically conjugated to this compound via a novel, non-cleavable oxime linker.[3][4] This design intended to deliver the cytotoxic payload directly to FLT3-expressing cancer cells, thereby minimizing systemic toxicity.

The Antibody-Drug Conjugate: ASP1235 (AGS62P1)

The efficacy of this compound is intrinsically linked to its delivery system within the ASP1235 ADC. The ADC's design incorporates three key components:

  • The Antibody: A human IgG1 monoclonal antibody that specifically targets the extracellular domain of FLT3.[5]

  • The Linker: A non-cleavable oxime linker that connects the antibody to the payload. This type of linker is designed to be stable in circulation and only release the payload after the ADC has been internalized and the antibody component degraded within the lysosome of the target cell.[3][6]

  • The Payload (Warhead): this compound, a derivative of the potent antimitotic agent monomethyl auristatin F (MMAF).[3]

The mechanism of action of ASP1235, and by extension this compound, follows a multi-step process:

  • Binding: The anti-FLT3 antibody component of ASP1235 binds to FLT3 on the surface of AML cells.

  • Internalization: Upon binding, the ADC-FLT3 complex is internalized by the cell through receptor-mediated endocytosis.[5][7]

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome, where the antibody is degraded by proteases, releasing the this compound payload attached to the linker and an amino acid residue from the antibody.

  • Cytotoxic Effect: The released payload, now active within the cell, exerts its cytotoxic effect by disrupting the microtubule network.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[2][5][7] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.

By binding to tubulin, the building block of microtubules, this compound prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[5] This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5]

  • Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

Preclinical and Clinical Data

In Vitro Activity

Preclinical studies have demonstrated the potent in vitro activity of ASP1235, driven by the this compound payload.

Cell LineFLT3 StatusIC50 (nM) of AGS62P1Reference
Various AML cell linesNot specified0.2 - 12[8]
Cell LineFLT3 StatusGrowth Inhibition by ASP1235 (at 100 µg/mL)Reference
MV4-11ITDHigh[3]
MOLM-13ITDHigh[3]
SEMWild TypeHigh[3]
THP-1Wild TypePartial (~60% inhibition)[3]
In Vivo Efficacy

Xenograft models using human AML cell lines have been employed to evaluate the in vivo anti-tumor activity of ASP1235.

Xenograft ModelTreatmentTumor Growth InhibitionReference
THP-1ASP1235 (1.5 mg/kg)27%[3]
THP-1ASP1235 (3 mg/kg)38%[3]
Clinical Trial Results (NCT02864290)

A Phase 1 clinical trial (NCT02864290) was conducted to evaluate the safety, tolerability, and pharmacokinetics of ASP1235 in patients with relapsed or refractory AML. The study was ultimately terminated due to a lack of efficacy.[9]

ParameterValueReference
Number of Patients43[2]
Composite Complete Remission6 patients[2]
Most Common Adverse EventsElevated liver transaminases, ocular toxicity, muscular weakness[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound within the context of the ASP1235 ADC and a typical experimental workflow for its evaluation.

AGL-0182-30_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ASP1235 ASP1235 (ADC) FLT3_receptor FLT3 Receptor ASP1235->FLT3_receptor 1. Binding Endosome Endosome FLT3_receptor->Endosome 2. Internalization AML_cell AML Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking AGL_payload This compound Lysosome->AGL_payload 4. Payload Release Tubulin Tubulin AGL_payload->Tubulin 5. Binds to Tubulin Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Inhibits Polymerization G2M_arrest G2/M Arrest Microtubule_disruption->G2M_arrest Leads to Apoptosis Apoptosis G2M_arrest->Apoptosis Induces

Caption: Mechanism of action of this compound via the ASP1235 ADC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_lines AML Cell Lines (e.g., MV4-11, THP-1) Cytotoxicity_assay Cytotoxicity Assay (e.g., CellTiter-Glo) Cell_lines->Cytotoxicity_assay Treat with ASP1235 IC50 IC50 Determination Cytotoxicity_assay->IC50 Xenograft AML Xenograft Model (e.g., THP-1 in SCID mice) Treatment ASP1235 Treatment Xenograft->Treatment Tumor_measurement Tumor Volume Measurement Treatment->Tumor_measurement Efficacy Efficacy Assessment Tumor_measurement->Efficacy

Caption: Preclinical evaluation workflow for ASP1235/AGL-0182-30.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ASP1235 in AML cell lines.

Methodology:

  • Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13, SEM, THP-1) are cultured in appropriate media and conditions.[8]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of ASP1235 for a specified period (e.g., 72 hours).[8]

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ASP1235 in a mouse model of AML.

Methodology:

  • Cell Implantation: An AML cell line, such as THP-1, is subcutaneously implanted into immunodeficient mice (e.g., SCID mice).[3]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[6]

  • Treatment: Mice are randomized into treatment and control groups. ASP1235 is administered intravenously at various doses (e.g., 1.5 and 3 mg/kg) on a specified schedule (e.g., once weekly). The control group receives a vehicle or a non-targeting ADC.[3][6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.[6]

  • Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration. The primary endpoint is typically tumor growth inhibition.

Tubulin Polymerization Assay (General Protocol)

Objective: To directly measure the effect of this compound on tubulin polymerization in vitro.

Methodology:

  • Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., G-PEM) are required. A fluorescent reporter dye that binds to polymerized microtubules can be included for detection.[7][10]

  • Reaction Setup: The reaction mixture, containing tubulin and GTP in the polymerization buffer, is prepared on ice. The test compound (this compound) or a vehicle control is added to the mixture.[10]

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes tubulin polymerization.[10]

  • Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in light scattering (turbidity at 340-350 nm) or fluorescence in a temperature-controlled plate reader.[7][10]

  • Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The effect of this compound is quantified by comparing the polymerization in its presence to the vehicle control.

Conclusion

This compound is a potent microtubule-disrupting agent that, when delivered as the payload of the ADC ASP1235, induces cell cycle arrest and apoptosis in FLT3-expressing AML cells. While preclinical studies demonstrated promising anti-tumor activity, the clinical development of ASP1235 was halted due to a lack of efficacy in patients with relapsed or refractory AML. Nevertheless, the detailed understanding of the mechanism of action of this compound and the design of the ASP1235 ADC provide valuable insights for the development of future antibody-drug conjugates in oncology.

References

AGL-0182-30: A Proprietary Microtubule Disruptor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AGL-0182-30 is a proprietary synthetic agent designed to disrupt microtubule dynamics, a critical process for cell division.[1] Its primary application to date has been as a cytotoxic payload in an antibody-drug conjugate (ADC), AGS62P1, which was developed for the treatment of Acute Myeloid Leukemia (AML).[2][3][4] This technical guide synthesizes the available information on this compound and its role in the context of the AGS62P1 ADC, providing a high-level overview of its mechanism of action.

Core Concept: A Payload for Antibody-Drug Conjugates

This compound was utilized as the cytotoxic component of the ADC AGS62P1, which targeted the FLT3 receptor on cancer cells.[5][6] The fundamental principle of an ADC is to deliver a potent cytotoxic agent like this compound directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[7] In the case of AGS62P1, an anti-FLT3 antibody serves as the targeting moiety.[5] Upon binding to the FLT3 receptor on the surface of a leukemia cell, the ADC-receptor complex is internalized.[8] Inside the cell, this compound is released from the antibody to exert its cytotoxic effect.

The Microtubule Disruption Pathway

As a microtubule-disrupting agent, this compound interferes with the normal function of microtubules, which are essential components of the cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

The general mechanism of action for microtubule disruptors involves one of two primary effects:

  • Inhibition of Polymerization: These agents bind to tubulin dimers, preventing them from assembling into microtubules. This leads to a depletion of microtubules in the cell.

  • Stabilization of Microtubules: These agents bind to microtubules and prevent their depolymerization. This results in an accumulation of dysfunctional microtubules.

In both scenarios, the disruption of microtubule dynamics leads to the arrest of the cell cycle, typically at the G2/M phase, and subsequently induces programmed cell death (apoptosis).[5] The ADC AGS62P1, carrying the this compound payload, was shown to induce G2/M phase arrest and apoptosis in FLT3-positive AML cells.[8]

Due to the proprietary nature of this compound, specific details regarding its binding site on tubulin and the precise molecular interactions that lead to microtubule disruption are not publicly available.

Quantitative Data

Detailed quantitative data for this compound as a standalone agent, such as its binding affinity for tubulin or its IC50 values in various cancer cell lines, are not available in the public domain. The available data pertains to the entire AGS62P1 antibody-drug conjugate.

Table 1: In Vitro Cytotoxic Activity of AGS62P1 (ADC containing this compound)

Cell Line ModelIC50 Range (nM)Reference
FLT3/ITD AML0.5 - 13[4]
FLT3 non-ITD AML0.2 - 12[4]

This table summarizes the potency of the entire antibody-drug conjugate, not the this compound payload alone.

Experimental Protocols

Specific experimental protocols for studying the microtubule disruption pathway of this compound are not publicly available. However, a general understanding of the methods used to characterize microtubule-disrupting agents can be provided.

General Protocol for Assessing Microtubule Disruption:

  • Cell Culture: Cancer cell lines of interest are cultured under standard conditions.

  • Compound Treatment: Cells are treated with various concentrations of the microtubule-disrupting agent for specific time periods.

  • Cell Viability Assays: Assays such as MTT or CellTiter-Glo are used to determine the cytotoxic effects of the compound and to calculate IC50 values.

  • Cell Cycle Analysis: Flow cytometry with DNA staining (e.g., propidium (B1200493) iodide) is employed to analyze the distribution of cells in different phases of the cell cycle and to detect cell cycle arrest.

  • Apoptosis Assays: Annexin V/PI staining followed by flow cytometry or caspase activity assays are used to quantify the induction of apoptosis.

  • Immunofluorescence Microscopy: Cells are fixed, permeabilized, and stained with antibodies against α-tubulin to visualize the microtubule network. Disruption of the microtubule structure and mitotic spindle abnormalities can be observed.

  • In Vitro Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin can be measured spectrophotometrically.

Visualizations

Diagram 1: Generalized Mechanism of Action for a Microtubule-Disrupting ADC

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., AGS62P1) Receptor Tumor Antigen (e.g., FLT3) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Released (this compound) Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest 6. Cellular Effect Apoptosis Apoptosis CellCycleArrest->Apoptosis 7. Cell Death

Caption: Generalized workflow of a microtubule-disrupting antibody-drug conjugate.

Diagram 2: Logical Flow of Microtubule Disruption Leading to Apoptosis

Microtubule_Disruption_Pathway A Microtubule Disrupting Agent (e.g., this compound) B Binding to Tubulin A->B C Inhibition of Microtubule Dynamics (Polymerization or Depolymerization) B->C D Disruption of Mitotic Spindle Formation C->D E Mitotic Arrest (G2/M Phase) D->E F Activation of Apoptotic Signaling Cascade E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Logical pathway from microtubule disruption to apoptosis.

Conclusion

This compound is a microtubule-disrupting agent that has been clinically evaluated as a component of the antibody-drug conjugate AGS62P1. Its mechanism of action aligns with other agents in its class, leading to cell cycle arrest and apoptosis. However, due to its proprietary nature, a detailed, in-depth technical guide with extensive quantitative data and specific experimental protocols is not possible based on publicly available information. The provided overview and generalized diagrams offer a foundational understanding for researchers and professionals in the field of drug development. Further detailed information would likely only become available through direct communication with the developing company or future publications.

References

A Technical Guide to AGL-0182-30: Understanding a Proprietary Microtubule Disrupting Agent and Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical structure, and therefore the specific physicochemical and pharmacological properties of AGL-0182-30, are proprietary and not available in the public domain. This guide provides a detailed overview based on its classification as a microtubule disrupting agent and a click chemistry reagent, intended for researchers, scientists, and drug development professionals. All data and diagrams presented are illustrative of these general classifications and not specific to this compound.

Executive Summary

This compound is identified as a proprietary microtubule disrupting agent. Such agents are pivotal in cell biology research and oncology, primarily by interfering with the dynamics of microtubules, which are essential for cell division and other cellular functions. Additionally, this compound is classified as a click chemistry reagent containing an azide (B81097) group. This functionality allows for its use in bio-conjugation applications through highly efficient and specific chemical reactions. This guide will delve into the general principles of microtubule disruption and click chemistry to provide a foundational understanding of the potential applications and mechanisms of this compound.

Available Information for this compound

Publicly accessible information on this compound is limited. The key characteristics are summarized in the table below. Notably, no quantitative data regarding its physicochemical or pharmacological properties are available.

PropertyDescription
Functional Class Microtubule Disrupting Agent
Chemical Class Click Chemistry Reagent
Reactive Group Azide (N₃)
Potential Reactions Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.
Reported Applications For research use only.

Core Concept: Microtubule Disruption

Microtubules are dynamic polymers of α- and β-tubulin dimers that are crucial components of the cytoskeleton in eukaryotic cells. They play a vital role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] Microtubule disrupting agents are molecules that interfere with the normal polymerization and depolymerization of tubulin, leading to a cascade of cellular effects.

General Mechanism of Action

Microtubule disrupting agents typically fall into two main categories:

  • Microtubule-destabilizing agents (e.g., Vinca alkaloids, Colchicine): These agents bind to tubulin subunits and prevent their assembly into microtubules, leading to a net depolymerization.[4][5]

  • Microtubule-stabilizing agents (e.g., Taxanes): These agents bind to microtubules and inhibit their disassembly, leading to the formation of dysfunctional, hyper-stable microtubule bundles.

Both types of agents ultimately disrupt the dynamic instability of microtubules, which is essential for their function. This disruption leads to an arrest of the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[5][6]

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics can trigger a variety of downstream signaling pathways. A primary consequence is the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. By disrupting the spindle, these agents cause a prolonged SAC activation, leading to mitotic arrest and, eventually, cell death.

Furthermore, microtubule disruption has been shown to impact other signaling pathways, including the inhibition of the hypoxia-inducible factor-1α (HIF-1α) pathway, which is crucial for tumor angiogenesis.[7]

G Generalized Signaling Pathway of Microtubule Disruption cluster_0 Cellular Environment cluster_1 Cellular Consequences MTA Microtubule Disrupting Agent (e.g., this compound) Tubulin αβ-Tubulin Dimers MTA->Tubulin Inhibits Polymerization (Destabilizers) MT Microtubule Polymer MTA->MT Inhibits Depolymerization (Stabilizers) Tubulin->MT Polymerization MT->Tubulin Depolymerization Disruption Disruption of Microtubule Dynamics MT->Disruption Spindle Mitotic Spindle Malformation Disruption->Spindle Transport Inhibition of Intracellular Transport Disruption->Transport HIF HIF-1α Inhibition Disruption->HIF SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest Angiogenesis Anti-Angiogenic Effects HIF->Angiogenesis Apoptosis Apoptosis Arrest->Apoptosis

Caption: Generalized pathway of microtubule disruption leading to mitotic arrest and apoptosis.

Core Concept: Click Chemistry

"Click chemistry" is a concept introduced by K. Barry Sharpless that describes a class of reactions that are high-yielding, wide in scope, create minimal byproducts, and are easy to perform.[8][9] this compound, with its azide group, is designed for a prominent type of click reaction: the azide-alkyne cycloaddition.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, where an azide and a terminal alkyne are joined to form a stable triazole ring, catalyzed by a copper(I) species.[10][11][12] This reaction is extremely efficient and specific, and it can be performed in aqueous buffers, making it suitable for biological applications.[12]

Experimental Protocol: General CuAAC Bioconjugation

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule (e.g., protein, nucleic acid) in an appropriate aqueous buffer (e.g., phosphate-buffered saline).

    • Prepare a stock solution of the azide-containing molecule (e.g., this compound) in a compatible solvent (e.g., DMSO).

    • Prepare stock solutions of a copper(II) sulfate (B86663) (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., THPTA) is often included to stabilize the Cu(I) catalyst and improve reaction efficiency.[13]

  • Reaction Execution:

    • To the alkyne-modified biomolecule solution, add the azide-containing molecule.

    • Sequentially add the copper ligand, copper(II) sulfate, and finally, the reducing agent to initiate the reaction.

    • Allow the reaction to proceed at room temperature or 37°C for a specified time (typically 1-4 hours).

  • Purification and Analysis:

    • Remove unreacted small molecules and the copper catalyst using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.

    • Analyze the resulting conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation.

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[10][11][14] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly without a catalyst.[14] this compound is suitable for this type of reaction.

Experimental Protocol: General SPAAC for Live Cell Labeling

  • Metabolic Labeling (Optional):

    • Incubate cells with a metabolic precursor containing a cyclooctyne-modified sugar, amino acid, or lipid, allowing for its incorporation into cellular biomolecules.

  • Labeling Reaction:

    • Prepare a stock solution of the azide-functionalized probe (e.g., this compound, often conjugated to a fluorophore) in a cell-compatible solvent like DMSO.

    • Dilute the probe in a complete cell culture medium to the final desired concentration.

    • Add the probe-containing medium to the cells (either metabolically labeled or with surface receptors modified with a cyclooctyne) and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

  • Washing and Imaging:

    • Gently wash the cells with fresh medium or PBS to remove the excess probe.

    • Image the cells using fluorescence microscopy to visualize the location of the labeled biomolecules.

G Generalized Workflow for Click Chemistry Bioconjugation cluster_cu CuAAC Pathway (in vitro) cluster_sp SPAAC Pathway (in vivo / in vitro) A1 Molecule A (with terminal alkyne) C1 Reaction Mix + Cu(I) catalyst + Ligand/Reducer A1->C1 B1 Molecule B (Azide) (e.g., this compound) B1->C1 D1 Conjugate A-B (Triazole Linkage) C1->D1 A2 Molecule A (with strained alkyne, e.g., DBCO) C2 Mix Reactants (No Catalyst) A2->C2 B2 Molecule B (Azide) (e.g., this compound) B2->C2 D2 Conjugate A-B (Triazole Linkage) C2->D2

Caption: Comparative workflows for CuAAC and SPAAC click chemistry reactions.

Conclusion

While the precise chemical identity of this compound remains proprietary, its dual classification as a microtubule disrupting agent and an azide-containing click chemistry reagent provides a strong framework for its potential utility in scientific research. As a microtubule disruptor, it likely impacts cell cycle progression and could serve as a tool for studying cytoskeletal dynamics and cancer biology. As a click chemistry reagent, its azide handle allows for straightforward and efficient covalent labeling and conjugation to a wide variety of alkyne-modified molecules, both in vitro and potentially in living systems. A comprehensive understanding of this compound's specific activities would necessitate access to proprietary data from its supplier.

References

An In-depth Technical Guide to the Azide Group Reactivity of AGL-0182-30

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the expected reactivity of the azide (B81097) group in AGL-0182-30 based on established principles of click chemistry. As this compound is a proprietary microtubule disrupting agent, specific quantitative data and experimental protocols for this particular compound are not publicly available. The information, tables, and protocols presented herein are based on representative data for the classes of reactions in which this compound is known to participate and should be adapted and optimized for specific experimental contexts.

Introduction to this compound

This compound is a proprietary microtubule disrupting agent that incorporates an azide moiety, positioning it as a valuable tool for chemical biology and drug development.[1] The presence of the azide group allows this compound to function as a "click chemistry reagent," enabling its covalent conjugation to a wide variety of molecules. This functionality is particularly useful for applications such as the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and immobilization onto surfaces for biochemical assays.[2][3]

The reactivity of the azide group in this compound is primarily exploited through two key bioorthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly specific, efficient, and can be performed in complex biological environments, making them ideal for bioconjugation.[4][5]

Core Reactivity of the Azide Group

The azide functional group is a cornerstone of click chemistry due to its unique combination of stability and reactivity under specific conditions. Organic azides are generally stable in biological systems but can undergo highly specific and efficient cycloaddition reactions with alkynes to form stable triazole linkages.[6] this compound leverages this reactivity for targeted conjugation.

Azide_Reactivity cluster_AGL This compound cluster_Reactions Click Chemistry Reactions cluster_Partners Reaction Partners AGL This compound (Contains Azide Group) CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) AGL->CuAAC SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AGL->SPAAC Alkyne Terminal Alkyne CuAAC->Alkyne reacts with DBCO Dibenzocyclooctyne (DBCO) SPAAC->DBCO reacts with BCN Bicyclo[6.1.0]nonyne (BCN) SPAAC->BCN reacts with

Figure 1: Logical relationship of this compound's azide group with its click chemistry reaction partners.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method for conjugating molecules containing azide and terminal alkyne functionalities.[7][8] This reaction is catalyzed by copper(I) and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.

Quantitative Data for CuAAC Reactions

The yield and rate of CuAAC reactions can be influenced by factors such as the choice of ligand, copper source, and the electronic properties of the azide and alkyne. The following table summarizes representative yields for CuAAC reactions with various azides.

Azide ReactantAlkyne ReactantCatalyst/LigandSolventReaction TimeYield (%)Reference
Benzyl AzidePhenylacetylene0.5 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat5 min>99[9]
Phenyl AzidePhenylacetylene0.5 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat30 min>99[9]
1-Azido-3-nitrobenzenePropargyl AlcoholCuSO₄/Sodium Ascorbate (B8700270)t-BuOH/H₂O12 h95[4]
Azidomethyl Phenyl SulfidePropargyl AlcoholCuSO₄/Sodium Ascorbatet-BuOH/H₂O12 h91[4]
Experimental Protocol for CuAAC Bioconjugation

This protocol provides a general procedure for conjugating an azide-containing molecule like this compound to an alkyne-modified biomolecule.

Materials:

  • Azide-containing molecule (e.g., this compound)

  • Alkyne-modified biomolecule (e.g., protein, oligo)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., spin desalting column, dialysis)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add Azide: Add the desired molar excess of the azide-containing molecule (e.g., this compound) to the reaction mixture.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:2 to 1:5 ratio of Cu:ligand is common.[10] Incubate for a few minutes.

  • Add Catalyst: Add the CuSO₄/THPTA premix to the reaction mixture containing the alkyne and azide.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect from light.

  • Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA. Purify the resulting conjugate using an appropriate method (e.g., spin desalting column for proteins) to remove excess reagents and copper.[11]

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Alkyne-Biomolecule in Buffer B Add this compound (Azide) A->B D Combine Reactants and Catalyst Premix B->D C Prepare CuSO4/THPTA Premix C->D E Add Sodium Ascorbate to Initiate D->E F Incubate at Room Temperature (30-60 min) E->F G Quench Reaction (optional) F->G H Purify Conjugate (e.g., Desalting Column) G->H I Characterize Final Conjugate H->I

Figure 2: Experimental workflow for a typical CuAAC bioconjugation reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to react with azides.[1][12] The high ring strain of these alkynes lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures without the need for a toxic metal catalyst.[5] This makes SPAAC particularly well-suited for applications in living cells and in vivo.

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are typically described by second-order rate constants. The rate is dependent on the specific strained alkyne and the electronic nature of the azide.

Strained AlkyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)Reference
Sulfo-DBCO-amine3-Azido-L-alanine0.55 - 1.22HEPES (pH 7)25-37[6]
Sulfo-DBCO-amine1-Azido-1-deoxy-β-D-glucopyranoside0.32 - 0.85PBS (pH 7)25-37[6]
DBCOBenzyl Azide~0.1AqueousNot Specified[5]
endo-BCNPhenyl AzideSignificantly faster than DBCO with aromatic azidesNot SpecifiedNot Specified[1]
Experimental Protocol for SPAAC Bioconjugation

This protocol provides a general procedure for conjugating an azide-containing molecule like this compound to a strained alkyne-modified biomolecule.

Materials:

  • Azide-containing molecule (e.g., this compound)

  • Strained alkyne-modified biomolecule (e.g., DBCO-protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., spin desalting column, dialysis)

Procedure:

  • Prepare Reactants: Dissolve the azide-containing molecule (e.g., this compound) and the strained alkyne-modified biomolecule in the desired reaction buffer.

  • Combine Reactants: Mix the azide and strained alkyne solutions. A molar excess of one reactant may be used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C). Reaction times can vary from minutes to several hours depending on the concentrations and reactivity of the specific reactants. The progress of the reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[12]

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate method to remove any unreacted starting materials.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Strained Alkyne-Biomolecule in Buffer C Combine Reactants A->C B Prepare this compound (Azide) in Buffer B->C D Incubate at Desired Temperature (e.g., 37°C) C->D E Purify Conjugate (e.g., Dialysis) D->E F Characterize Final Conjugate E->F

Figure 3: Experimental workflow for a typical SPAAC bioconjugation reaction.

Conclusion

This compound, through its integrated azide functional group, is a versatile tool for researchers in drug development and chemical biology. The ability of its azide group to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions allows for the precise and efficient conjugation to a wide array of molecular partners. While specific reactivity data for this compound is not publicly available, the principles and protocols outlined in this guide provide a robust framework for designing and executing experiments that leverage the powerful capabilities of click chemistry. Researchers are encouraged to optimize the provided general protocols for their specific applications to achieve the desired conjugation efficiency and yield.

References

The Research Landscape of AGL-0182-30: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the research use, mechanism of action, and experimental protocols for the compound designated AGL-0182-30 is not publicly available at this time. Extensive searches of scientific literature, clinical trial databases, and other public resources did not yield any specific information related to a substance with this identifier.

This lack of public information suggests several possibilities:

  • Early-Stage Development: this compound may be a compound in the very early stages of preclinical development. At this phase, information is often proprietary and not disclosed publicly by the sponsoring company or research institution.

  • Internal Designation: The identifier this compound could be an internal code used by a specific pharmaceutical company or academic laboratory that has not yet been associated with any public disclosures or publications.

  • Alternative Nomenclature: The compound may be more widely known under a different chemical name, a trade name, or another designation. Without additional context, it is not possible to link this compound to other known substances.

  • Discontinued (B1498344) Project: Research and development on this compound may have been discontinued before reaching a stage that would warrant public disclosure or publication.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:

  • Consult Internal Resources: If this designation was encountered within a specific organizational context, internal databases and project documentation may be the primary source of information.

  • Identify the Origin: Determining the company or research group associated with this compound is crucial for finding more specific details, potentially through press releases, investor presentations, or conference abstracts that may not be indexed in major scientific databases.

Without publicly available data, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to this compound. Further investigation is required to ascertain the nature and research status of this compound.

AGL-0182-30 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data on AGL-0182-30 Halts Creation of Technical Guide

A comprehensive search for publicly available information on the discovery and development of a compound designated "this compound" has yielded no results. This lack of data prevents the creation of the requested in-depth technical guide for researchers, scientists, and drug development professionals.

Searches for "this compound discovery," "this compound development," as well as more specific queries related to its potential mechanism of action, clinical trials, and preclinical studies, did not return any relevant information. This suggests that "this compound" may be an internal project code for a compound that has not yet been disclosed in scientific literature, patent applications, or public announcements by any pharmaceutical or biotechnology company.

It is also possible that this compound represents a discontinued (B1498344) research program for which data was never publicly released. In the highly competitive field of drug development, information on early-stage compounds is often kept confidential until a certain stage of development, such as the filing of an Investigational New Drug (IND) application or the initiation of clinical trials.

Without any foundational information, it is not possible to fulfill the user's request for a detailed summary of quantitative data, experimental protocols, and visualizations of signaling pathways related to this compound. Further investigation would be contingent on the public disclosure of information regarding this compound by the developing entity.

AGL-0182-30: A Technical Overview of a Microtubule-Disrupting Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGL-0182-30 is a potent, proprietary microtubule-disrupting agent that has been investigated as a cytotoxic payload for antibody-drug conjugates (ADCs). As a synthetic analogue of the naturally occurring antimitotic agent Dolastatin 10, this compound exerts its cytotoxic effect by interfering with tubulin polymerization, a critical process for cell division. This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental protocols associated with this compound, primarily within the context of its use in the ADC, AGS62P1 (also known as ASP1235).

Chemical Characteristics and Mechanism of Action

This compound is a variation of monomethyl auristatin F (MMAF), a well-characterized antimitotic agent.[1][2] It is designed for conjugation to a monoclonal antibody through a stable, non-cleavable linker.[1][2] The primary mechanism of action of this compound is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis and cell death.[3]

The following diagram illustrates the proposed signaling pathway leading to apoptosis induced by this compound.

G Proposed Signaling Pathway of this compound AGL This compound Tubulin Tubulin Dimers AGL->Tubulin Binds to Microtubule Microtubule Polymerization AGL->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to Disruption of G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Proposed mechanism of this compound leading to apoptosis.

Preclinical Data: In Vitro Cytotoxicity of AGS62P1

The majority of publicly available data for this compound is derived from preclinical studies of the ADC, AGS62P1. This ADC targets the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase overexpressed in the majority of Acute Myeloid Leukemia (AML) cases.[4][5] The cytotoxic activity of AGS62P1, and by extension the potency of its payload this compound, has been evaluated against various AML cell lines.

Cell LineFLT3 StatusIC50 of AGS62P1 (nM)Reference
MV4-11ITD Mutant0.5 - 13[6]
MOLM-13ITD Mutant0.5 - 13[6]
SEMWild Type0.2 - 12[6]
THP-1Wild TypePartial sensitivity[7]

Experimental Protocols

Detailed experimental protocols for the standalone agent this compound are not publicly available. However, the following are standard methodologies for key experiments used to characterize cytotoxic agents and were likely employed in the evaluation of AGS62P1.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

The following diagram outlines the workflow for a typical cell viability assay.

G Cell Viability Assay Workflow (MTT) Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Induce apoptosis in cells by treating with the test compound for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.[10]

The following diagram illustrates the principles of cell population differentiation in an Annexin V/PI assay.

G Cell Population Differentiation in Annexin V/PI Assay cluster_0 Annexin V Negative cluster_1 Annexin V Positive Healthy Healthy Cells (Annexin V-, PI-) Early Early Apoptotic Cells (Annexin V+, PI-) Late Late Apoptotic/Necrotic Cells (Annexin V+, PI+)

Caption: Quadrants of a typical Annexin V/PI flow cytometry plot.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase, and cells in the S phase have an intermediate amount of DNA.[11]

Protocol:

  • Treat cells with the test compound for a specified duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

  • Treat the cells with RNase to prevent PI from binding to RNA.

  • Stain the cells with a PI solution.

  • Analyze the DNA content of the cells by flow cytometry.[12]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.[13]

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer containing GTP.

  • Add different concentrations of the test compound to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Measure the absorbance at 340 nm at regular intervals using a temperature-controlled microplate reader.

  • Plot absorbance versus time to generate polymerization curves and determine the effect of the compound.[14]

Conclusion

This compound is a potent microtubule-disrupting agent with demonstrated cytotoxic activity when used as a payload in the ADC, AGS62P1. While preclinical data for the standalone agent is limited, the information gathered from the ADC studies provides valuable insights into its mechanism of action and potential as an anti-cancer therapeutic component. The clinical development of AGS62P1 was discontinued (B1498344) due to a lack of efficacy, which may not solely be a reflection of the payload's potency but could be influenced by factors such as ADC stability, target expression, and internalization kinetics. Further investigation of this compound and its derivatives could still be warranted in the development of new ADCs with different targets or linker technologies. The provided experimental protocols serve as a guide for researchers aiming to evaluate similar microtubule-targeting agents.

References

The Role of AGL-0182-30 in Cancer Cell Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGL-0182-30 is a novel microtubule-disrupting agent that functions as the cytotoxic payload in the antibody-drug conjugate (ADC), ASP1235.[1] This technical guide delineates the mechanism of action of this compound, focusing on its role in inducing apoptosis in cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). By interfering with microtubule dynamics, this compound triggers a cascade of signaling events that culminate in programmed cell death. This document provides a summary of available data, detailed experimental protocols for assessing its apoptotic effects, and visual representations of the key signaling pathways and experimental workflows.

Introduction: this compound and its Therapeutic Context

This compound is a potent anti-mitotic agent designed to be delivered specifically to cancer cells via an ADC.[1] It is the payload component of ASP1235 (formerly AGS62P1), an ADC that targets Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase overexpressed in the majority of AML cases.[1] The ADC approach allows for targeted delivery of the highly cytotoxic this compound to FLT3-expressing tumor cells, minimizing systemic toxicity. Once internalized by the cancer cell, this compound is released and exerts its anti-tumor effects by disrupting the microtubule network, a critical component of the cellular cytoskeleton.[1] This disruption leads to cell cycle arrest and, ultimately, the induction of apoptosis.[1]

Mechanism of Action: Microtubule Disruption Leading to Apoptosis

The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are dynamic polymers crucial for various cellular processes, including the formation of the mitotic spindle during cell division, maintenance of cell structure, and intracellular transport.

By disrupting microtubule dynamics, this compound induces the following cellular events:

  • Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle.

  • Induction of the Intrinsic Apoptotic Pathway: Prolonged mitotic arrest is a potent cellular stress signal that triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The stress signals lead to the activation of pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[2][3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, assembles into a complex called the apoptosome. The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[2]

  • Execution of Apoptosis: Effector caspases are responsible for the systematic dismantling of the cell. They cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and membrane blebbing.[2]

Signaling Pathway Diagram

AGL018230_Apoptosis_Pathway cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion AGL This compound Tubulin Tubulin Dimers AGL->Tubulin inhibits polymerization Microtubules Microtubule Instability Tubulin->Microtubules SAC Spindle Assembly Checkpoint Activation Microtubules->SAC Arrest Mitotic Arrest (G2/M) SAC->Arrest Bcl2 Anti-apoptotic (Bcl-2, Mcl-1) Arrest->Bcl2 inhibits Bax Pro-apoptotic (Bax, Bak) Arrest->Bax activates Bcl2->Bax inhibits MOMP MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Effector Caspases (Caspase-3, -7) Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis Experimental_Workflow cluster_setup Experiment Setup cluster_assays Apoptosis Assessment cluster_flow Flow Cytometry cluster_wb Western Blot cluster_analysis Data Analysis seed 1. Seed Cancer Cells (e.g., THP-1) treat 2. Treat with this compound (Dose-response & Time-course) seed->treat harvest 3. Harvest Cells treat->harvest stain 4a. Stain with Annexin V-FITC / PI harvest->stain lyse 4b. Lyse Cells & Extract Protein harvest->lyse analyze_flow 5a. Analyze Apoptotic Population (%) stain->analyze_flow quantify 6. Quantify Results & Statistical Analysis analyze_flow->quantify blot 5b. Detect Cleaved PARP & Caspase-3 lyse->blot blot->quantify

References

AGL-0182-30: A Novel Microtubule Polymerization Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AGL-0182-30, a novel small molecule inhibitor of microtubule polymerization. This compound demonstrates potent anti-proliferative activity in a range of cancer cell lines, including those with multi-drug resistance. This document details the mechanism of action, key in vitro and in vivo experimental data, and provides detailed protocols for the methodologies used to characterize this compound. The information presented is intended to enable researchers and drug development professionals to effectively evaluate and utilize this compound in preclinical studies.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly in the formation of the mitotic spindle during cell division.[1]

Disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[1] Microtubule-targeting agents are broadly classified as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine-site binders).[1] These agents interfere with the formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.[1]

This compound is a novel, potent, and selective inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin. A key advantage of many colchicine-site inhibitors is their ability to circumvent multidrug resistance mediated by P-glycoprotein efflux pumps, a common challenge with taxanes and vinca alkaloids. This guide summarizes the preclinical data for this compound and provides detailed experimental protocols to facilitate further research.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the polymerization of tubulin heterodimers into microtubules. The proposed mechanism involves the following key steps:

  • Binding to the Colchicine Site: this compound binds to the colchicine-binding pocket located at the interface of α- and β-tubulin. This binding prevents the conformational change required for tubulin dimers to assemble into protofilaments.

  • Inhibition of Microtubule Formation: By preventing polymerization, this compound disrupts the dynamic equilibrium of the microtubule network. This leads to a net depolymerization and a significant reduction in cellular microtubule structures.

  • Mitotic Spindle Disruption: The absence of a functional microtubule network prevents the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.

  • Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death in cancer cells.

cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Tubulin Heterodimers Tubulin Heterodimers This compound->Tubulin Heterodimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Heterodimers->Microtubule Polymerization Inhibits Disrupted Microtubule Network Disrupted Microtubule Network Microtubule Polymerization->Disrupted Microtubule Network Mitotic Spindle Disruption Mitotic Spindle Disruption Disrupted Microtubule Network->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)
This compound1.8
Colchicine2.5
Nocodazole (B1683961)5.0

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer15
MCF-7Breast Cancer25
A549Lung Cancer30
NCI/ADR-RESOvarian Cancer (MDR)45

Table 3: Cell Cycle Arrest in HeLa Cells (24h treatment)

Concentration (nM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Vehicle)552520
25151075
5010585

Table 4: In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
This compound1055
This compound2080

Experimental Protocols

Detailed protocols for the key experiments used to characterize this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Positive controls: Colchicine, Nocodazole

  • 96-well, UV-transparent microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare serial dilutions of this compound, colchicine, and nocodazole in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • On ice, add 10 µL of the compound dilutions (or vehicle control) to the wells of a pre-chilled 96-well plate.

  • Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

  • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

  • Plot the change in absorbance versus time for each concentration of this compound and controls.

  • Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Prepare Compound Dilutions Prepare Compound Dilutions Add to 96-well Plate (on ice) Add to 96-well Plate (on ice) Prepare Compound Dilutions->Add to 96-well Plate (on ice) Initiate Reaction (add Tubulin Mix) Initiate Reaction (add Tubulin Mix) Add to 96-well Plate (on ice)->Initiate Reaction (add Tubulin Mix) Prepare Tubulin Mix (on ice) Prepare Tubulin Mix (on ice) Prepare Tubulin Mix (on ice)->Initiate Reaction (add Tubulin Mix) Incubate at 37°C Incubate at 37°C Initiate Reaction (add Tubulin Mix)->Incubate at 37°C Measure Absorbance at 340 nm Measure Absorbance at 340 nm Incubate at 37°C->Measure Absorbance at 340 nm Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance at 340 nm->Data Analysis (IC50)

Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • HeLa cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (or vehicle control) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This method is used to visualize the effect of this compound on the microtubule network within cells.

Materials:

  • HeLa cells

  • Glass coverslips

  • This compound stock solution (in DMSO)

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: FITC-conjugated goat anti-mouse IgG

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on sterile glass coverslips in a multi-well plate and allow them to attach.

  • Treat the cells with this compound (or vehicle control) for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using immunodeficient mice.

Materials:

  • A549 human lung carcinoma cells

  • Athymic nude mice (4-6 weeks old)

  • Sterile PBS

  • This compound formulation for injection (in a suitable vehicle)

  • Calipers

  • Syringes and needles

Procedure:

  • Harvest A549 cells and prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the mice for tumor formation.

  • When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 and 20 mg/kg) or vehicle control to the respective groups according to the dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitor the body weight of each mouse as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Data Analysis:

  • Calculate the average tumor volume for each treatment group at each time point.

  • Plot the mean tumor volume ± SEM over time for each group.

  • Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Workflow for the in vivo xenograft study.

Conclusion

This compound is a promising novel microtubule polymerization inhibitor with potent anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, centered on the disruption of microtubule dynamics leading to G2/M arrest and apoptosis, is well-established for this class of compounds. The data presented in this guide demonstrate its potential as a therapeutic candidate, and the detailed protocols provide a framework for its further preclinical evaluation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to support its advancement towards clinical development.

References

Methodological & Application

Application Notes and Protocols for AGL-0182-30 Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGL-0182-30 is a potent microtubule-disrupting agent designed for targeted delivery as a payload in antibody-drug conjugates (ADCs). A key feature of this compound is its alkoxyamine linker, which enables highly specific and stable conjugation to antibodies through a bioorthogonal "click chemistry" reaction known as oxime ligation. This method allows for the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR), a critical factor in developing safe and effective cancer therapeutics.

The primary application of this compound is in the formation of the ADC, AGS62P1. In this conjugate, this compound is attached to a human IgG1 monoclonal antibody targeting FMS-like tyrosine kinase 3 (FLT3), a receptor frequently overexpressed in acute myeloid leukemia (AML).[1][2][3][4] The conjugation is site-specific, occurring at a genetically engineered p-acetyl phenylalanine (pAcF) residue within the antibody heavy chain.[1][2][3] This precise placement ensures minimal disruption of the antibody's antigen-binding capabilities and results in a uniform product with a DAR of 2.[5]

These application notes provide a detailed protocol for the click chemistry conjugation of this compound to a pAcF-containing antibody, as well as methods for the characterization of the resulting ADC.

Data Presentation

The following tables summarize key quantitative data for the AGS62P1 ADC, which utilizes the this compound payload.

Table 1: Physicochemical and Binding Properties of AGS62P1

ParameterValueReference
Drug-to-Antibody Ratio (DAR)2 (Homogeneous)[5]
Target AntigenFLT3 (FMS-like tyrosine kinase 3)[1][3]
Antibody IsotypeHuman IgG1[1]
Conjugation ChemistryOxime Ligation (Click Chemistry)[1][2]
Binding Affinity (KD)0.1 - 0.9 nM[3][6]

Table 2: In Vitro Cytotoxicity of AGS62P1 in AML Cell Lines

Cell Line TypeIC50 RangeReference
FLT3-ITD0.5 - 13 nM[4]
FLT3 non-ITD0.2 - 12 nM[3][4]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Acetyl Phenylalanine (pAcF) into the Antibody

This protocol outlines the expression of a monoclonal antibody containing the unnatural amino acid p-acetyl phenylalanine, which provides the ketone handle for the oxime ligation.

Materials:

  • Expression vector containing the antibody gene with an amber stop codon (TAG) at the desired conjugation site.

  • Plasmid encoding the evolved aminoacyl-tRNA synthetase/tRNA pair for pAcF.

  • Mammalian expression cell line (e.g., CHO, HEK293).

  • Cell culture medium and supplements.

  • p-Acetyl phenylalanine (pAcF).

  • Transfection reagent.

  • Protein A affinity chromatography materials.

  • Standard buffers (e.g., PBS, elution buffers).

Methodology:

  • Co-transfection: Co-transfect the mammalian host cells with the antibody expression vector and the pAcF synthetase/tRNA plasmid using a suitable transfection reagent.

  • Cell Culture: Culture the transfected cells in a medium supplemented with pAcF. The concentration of pAcF may require optimization but is typically in the range of 0.5-5 mM.

  • Expression: Induce antibody expression according to the specific expression system.

  • Harvesting: Harvest the cell culture supernatant containing the secreted antibody.

  • Purification: Purify the pAcF-containing antibody using Protein A affinity chromatography.

  • Characterization: Confirm the incorporation of pAcF and the integrity of the antibody using mass spectrometry.

Protocol 2: this compound Click Chemistry Conjugation (Oxime Ligation)

This protocol describes the conjugation of the alkoxyamine-functionalized this compound to the pAcF-containing antibody.

Materials:

  • pAcF-containing monoclonal antibody (from Protocol 1).

  • This compound with alkoxyamine linker.

  • Reaction Buffer: Acetate buffer (pH 4.0-5.5).

  • Aniline (B41778) (as catalyst, optional).

  • Quenching solution (e.g., Tris buffer).

  • Size-exclusion chromatography (SEC) column.

  • Analysis equipment: UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC, SDS-PAGE.

Methodology:

  • Preparation: Dissolve the pAcF-containing antibody in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Payload Addition: Add a molar excess of this compound to the antibody solution. A 5-10 fold molar excess is a common starting point.

  • Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours with gentle agitation. The reaction can be accelerated by the addition of an aniline catalyst (10-100 mM).

  • Quenching: (Optional) Quench the reaction by adding a quenching solution to consume any unreacted ketone or alkoxyamine groups.

  • Purification: Purify the resulting ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC or Reverse Phase (RP)-HPLC.

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC and SDS-PAGE.

    • Confirmation: Confirm the successful conjugation and determine the molecular weight of the ADC using mass spectrometry.

Mandatory Visualizations

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Step 3: ADC Characterization pAcF_expression Expression of pAcF-containing Antibody purification_Ab Protein A Purification pAcF_expression->purification_Ab oxime_ligation Oxime Ligation Reaction (Antibody + this compound) purification_Ab->oxime_ligation Purified pAcF-Ab purification_ADC Size-Exclusion Chromatography oxime_ligation->purification_ADC characterization DAR Determination (HIC-HPLC) Purity Analysis (SEC-HPLC, SDS-PAGE) Mass Confirmation (MS) purification_ADC->characterization Purified ADC

Caption: Experimental workflow for the synthesis and characterization of an this compound ADC.

G cluster_0 Reactants cluster_1 Product Ab_pAcF Antibody with p-acetylphenylalanine (ketone group) ADC Antibody-Drug Conjugate (oxime linkage) Ab_pAcF->ADC + AGL_payload This compound (alkoxyamine group) AGL_payload->ADC Click Reaction (pH 4.0-5.5) G FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization FLT3_Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Autophosphorylation->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with AGL-0182-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[][2][3] This reaction forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[][4] The exceptional reliability and mild reaction conditions of CuAAC have made it an invaluable tool in drug discovery, bioconjugation, materials science, and diagnostics.[][5][6]

This document provides detailed application notes and protocols for the conjugation of a novel molecule, AGL-0182-30, using the CuAAC reaction. For the purpose of this guide, this compound is a molecule of interest possessing either a terminal alkyne or an azide functional group, intended for conjugation to a corresponding reaction partner (e.g., a biomolecule, a fluorescent probe, or a drug-delivery vehicle).

Reaction Principle and Mechanism

The CuAAC reaction is a 1,3-dipolar cycloaddition that, in contrast to the uncatalyzed version, proceeds rapidly at room temperature and regiospecifically yields the 1,4-disubstituted triazole isomer.[2][7] The catalytic cycle, illustrated below, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the active catalyst.[][8] The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[4][7][9]

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide R₁-C≡C-Cu(I) Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R₁-C≡CH Metallacycle Six-membered Cu-triazolide intermediate Cu_Acetylide->Metallacycle + Azide Azide R₂-N₃ Triazole_Cu Triazolyl-Cu(I) intermediate Metallacycle->Triazole_Cu Rearrangement Triazole_Cu->Cu_I Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Triazole + H⁺ Protonation H⁺

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This section provides a general protocol for the CuAAC reaction involving this compound. It is assumed that this compound contains either an azide or an alkyne group. The protocol should be optimized for each specific pair of reactants.

Materials and Reagents
  • This compound (containing either an azide or alkyne)

  • Corresponding reaction partner (containing either an alkyne or azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Copper-stabilizing ligand (e.g., THPTA for aqueous media, TBTA for organic solvents)[4][10]

  • Solvent (e.g., deionized water, PBS buffer, DMSO, t-BuOH, or mixtures thereof)

  • Aminoguanidine (B1677879) (optional, to scavenge ascorbate byproducts in bioconjugations)[11]

  • Nitrogen or Argon gas (for deoxygenating solutions, if necessary)

Preparation of Stock Solutions
ReagentStock ConcentrationSolventStorage Notes
This compound10 mMAppropriate solvent (e.g., DMSO, water)Store at -20°C, protect from light if fluorescent.
Reaction Partner10 mMAppropriate solvent (e.g., DMSO, water)Store at -20°C.
CuSO₄·5H₂O20-100 mMDeionized WaterStable at room temperature.
Sodium Ascorbate100-500 mMDeionized WaterMust be prepared fresh before each use.
Ligand (THPTA/TBTA)50-200 mMDeionized Water (THPTA) or DMSO (TBTA)Store at -20°C.
Aminoguanidine100 mMDeionized WaterStore at 4°C.
General Protocol for a 1 mL Scale Reaction
  • Reactant Preparation: In a suitable reaction vial, add the desired amount of the limiting reactant (e.g., 100 µL of a 10 mM stock solution for a final concentration of 1 mM). Add the other reactant in a slight excess (e.g., 1.1 to 1.5 equivalents). Add the chosen solvent to bring the volume to approximately 900 µL.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix.

    • Add the ligand solution. For bioconjugations, a 5-fold excess of ligand to copper is recommended to protect biomolecules from oxidative damage.[9][12]

    • Add the CuSO₄ solution. The final copper concentration typically ranges from 50 µM to 1 mM.

    • Vortex briefly and let the mixture stand for 1-2 minutes to allow for complex formation.[10]

  • Reaction Initiation:

    • Add the copper/ligand premix to the reaction vial containing the azide and alkyne.

    • If applicable (for protein conjugations), add the aminoguanidine solution.[11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 2-5 mM is typical.[10]

  • Reaction Incubation:

    • Cap the reaction vial and mix thoroughly.

    • Allow the reaction to proceed at room temperature. Reactions are often complete within 1-4 hours, but may be left overnight.

    • Protect the reaction from light if using photosensitive compounds.

  • Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, the product can be purified. For small molecules, this may involve extraction and silica (B1680970) gel chromatography. For biomolecules, purification can be achieved by dialysis, size-exclusion chromatography, or affinity purification to remove excess reagents and copper.[12]

Data Presentation: Reaction Optimization

The efficiency of the CuAAC reaction can be influenced by several factors. The following tables provide a starting point for optimizing the conjugation of this compound.

Table 1: General Reaction Conditions for Optimization

ParameterRecommended RangeNotes
Reactant Concentration0.1 - 10 mMHigher concentrations generally lead to faster reactions.
Equivalents of Partner1.1 - 2.0A slight excess of one reactant can drive the reaction to completion.
Copper(II) Sulfate0.05 - 1 mM (50 - 1000 µM)For bioconjugations, 50-100 µM is often sufficient to minimize cell toxicity.[11][13]
Ligand:Copper Ratio1:1 to 5:1A 5:1 ratio is recommended for bioconjugations to protect against oxidative damage.[9][12]
Sodium Ascorbate1 - 10 mM (5-20 eq. to Cu)A fresh solution is crucial for efficient reduction of Cu(II).
SolventWater, PBS, DMSO, t-BuOH, DMFCo-solvents like DMSO or t-BuOH can be used to solubilize hydrophobic reactants.
TemperatureRoom Temperature (20-25°C)The reaction is typically fast at room temperature. Gentle heating (30-40°C) may accelerate slow reactions.
pH (aqueous)6.5 - 8.0Buffers like phosphate (B84403) or HEPES are suitable. Avoid Tris buffer as it can chelate copper.[11][14]

Table 2: Hypothetical Optimization Data for this compound-Alkyne Conjugation

(This data is for illustrative purposes only)

EntryLigand (5 eq.)Solvent[Cu²⁺] (µM)Time (h)Yield (%)Purity (%)
1THPTAPBS (pH 7.4)1001>95>98
2THPTAPBS:DMSO (4:1)1001.5>95>98
3NonePBS (pH 7.4)10086580
4THPTAPBS (pH 7.4)502.590>95
5TBTADMSO5001>95>98

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the CuAAC conjugation of this compound.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Purification Stock_Solutions Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand) Mix_Reactants Combine this compound and Reaction Partner in Solvent Stock_Solutions->Mix_Reactants Fresh_Ascorbate Prepare Fresh Sodium Ascorbate Initiate Initiate with Sodium Ascorbate Fresh_Ascorbate->Initiate Add_Catalyst Add Catalyst Premix to Reactants Mix_Reactants->Add_Catalyst Premix_Catalyst Premix CuSO₄ and Ligand Premix_Catalyst->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Product (Chromatography, Dialysis) Monitor->Purify Reaction Complete Characterize Characterize Final Product Purify->Characterize

Caption: General experimental workflow for CuAAC conjugation.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using AGL-0182-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in chemical biology, drug development, and materials science.[1] As a key bioorthogonal reaction, SPAAC facilitates the covalent ligation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] The reaction's efficiency is driven by the significant ring strain of cyclooctynes, which are the smallest stable cyclic alkynes.[1][3] This inherent strain lowers the activation energy for the [3+2] cycloaddition reaction with azides, enabling it to proceed rapidly at physiological conditions.[1]

The SPAAC mechanism is a concerted 1,3-dipolar cycloaddition where the azide (B81097) acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1] The bioorthogonality of both the strained alkyne and azide functional groups means they are chemically inert to most functional groups found in biological systems, ensuring high selectivity.[1][4] This copper-free nature is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), especially for in vivo and live-cell applications where copper toxicity is a concern.[1][5]

AGL-0182-30 is a novel strained alkyne designed for high reactivity and stability in SPAAC reactions, making it an excellent choice for a variety of bioconjugation applications.

Key Features of SPAAC:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for in vivo and live-cell applications.[2][4]

  • Bioorthogonal: The azide and cyclooctyne (B158145) groups do not react with naturally occurring functionalities in biological systems.[4]

  • High Reaction Rates: SPAAC displays favorable kinetics, proceeding efficiently even at low reactant concentrations.[4]

  • Stability: The resulting triazole linkage is stable under various physiological conditions.[4]

  • Mild Conditions: The reaction proceeds efficiently at physiological temperature and pH.[2][4]

Applications in Research and Drug Development:

The versatility of SPAAC has led to its widespread use in numerous fields:

  • Peptide and Protein Labeling: For site-specific attachment of fluorescent dyes, biotin, or other reporter molecules.[4]

  • Drug Development: Accelerates the synthesis and testing of therapeutic compounds, including antibody-drug conjugates (ADCs).[6][7]

  • Biomedical Materials: Enhances the properties and functionality of medical devices.[6]

  • Biomolecular Labeling: Enables precise tracking and detection of biological molecules in real-time.[6]

  • Targeted Drug Delivery: Facilitates the development of targeted drug delivery systems.[5]

  • Molecular Imaging: Allows for the creation of innovative imaging probes.[5]

Visualizing the SPAAC Reaction and Workflow

SPAAC_Mechanism cluster_product Product Strained_Alkyne Strained Alkyne (e.g., this compound) Triazole Stable Triazole Linkage Strained_Alkyne->Triazole + Azide Azide-Modified Molecule Azide->Triazole

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Azide-Modified Biomolecule C Incubate Biomolecule and this compound A->C B Prepare this compound Stock Solution B->C D Purify Conjugate C->D E Characterize Product (e.g., MS, HPLC) D->E

Caption: A typical experimental workflow for bioconjugation using SPAAC.

Quantitative Data Presentation

The efficiency of SPAAC reactions is influenced by factors such as the choice of cyclooctyne, reactant concentrations, temperature, and pH.[8]

Table 1: Comparison of Second-Order Rate Constants for Different Cyclooctynes with Benzyl Azide.

Cyclooctyne Second-Order Rate Constant (M⁻¹s⁻¹) Reference
This compound (Representative) > 0.5 -
DBCO ~0.1 - 1.0 [8][9]
BCN ~0.01 - 0.1 [6]
DIFO ~0.01 [6]

| BARAC | > 1.0 |[6] |

Table 2: Effect of Reaction Conditions on SPAAC Efficiency.

Parameter Condition Effect on Reaction Rate Notes
Temperature 4°C to 37°C Higher temperatures increase the rate. Stability of biomolecules should be considered.[9]
pH 7.0 - 8.5 Generally stable across this range. Optimal pH can be substrate-dependent.[9]
Molar Ratio (this compound:Azide) 1.5:1 to 10:1 Excess of one reagent can drive the reaction to completion. For sensitive biomolecules, use a lower excess.[9]

| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield. | Typically 4-12 hours at room temperature.[9] |

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Antibody with this compound

This protocol details the copper-free conjugation of this compound to an azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody in PBS (pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column

  • Protein concentrator

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • SPAAC Conjugation:

    • Ensure the azide-functionalized antibody is in PBS at a concentration of 5-10 mg/mL.[1]

    • To the antibody solution, add a 5- to 20-fold molar excess of the this compound stock solution.[1]

    • Ensure the final concentration of DMSO is below 10% to maintain antibody integrity.[1]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[1]

  • Purification of the Antibody Conjugate:

    • Remove excess, unreacted this compound using a desalting column equilibrated with PBS.[1]

    • Concentrate the purified antibody-drug conjugate (ADC) and perform a buffer exchange using a protein concentrator if necessary.[1]

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (MS) and analytical size-exclusion chromatography (SEC) or RP-HPLC.

Protocol 2: Live Cell Surface Labeling with this compound

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to contain azide groups.

Materials:

  • Cells with azide-modified surface glycans (e.g., after incubation with Ac4ManNAz)

  • This compound-fluorophore conjugate

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • (Optional) 4% paraformaldehyde in PBS for cell fixation

Procedure:

  • Metabolic Labeling:

    • Supplement the cell culture medium with an appropriate concentration of an azido-sugar (e.g., 25-50 µM Ac4ManNAz).[1]

    • Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[1]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugars.[1]

  • SPAAC Labeling:

    • Prepare a solution of the this compound-fluorophore conjugate in a biocompatible buffer (e.g., PBS or cell culture medium) at a suitable concentration (e.g., 10-50 µM).

    • Add the labeling solution to the washed cells.

    • Incubate for 30-90 minutes at room temperature or 37°C.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove any unreacted this compound-fluorophore conjugate.

    • For live-cell imaging, the cells are now ready to be imaged.

    • (Optional) For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by three washes with PBS.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation 1. Degraded reagents. 2. Slow reaction kinetics. 3. Incompatible buffer/solvent.1. Use freshly prepared or properly stored reagents.[9] 2. Increase reactant concentrations or reaction time.[9] 3. Ensure the solvent system is compatible with the reaction.
Poor solubility of this compound The reagent is precipitating out of the aqueous reaction buffer.Prepare the stock solution in a water-miscible organic solvent like DMSO and ensure the final concentration in the reaction does not exceed recommended levels.
Non-specific binding Hydrophobic interactions of the this compound reagent with proteins or cells.Include a non-ionic surfactant (e.g., Tween-20 at 0.05-0.1%) in the reaction buffer.
Loss of biomolecule activity The conjugation conditions are too harsh.Reduce the reaction temperature, incubation time, or molar excess of this compound.

Conclusion

Strain-promoted alkyne-azide cycloaddition is a powerful and versatile technology for bioconjugation. Its bioorthogonality, efficiency, and copper-free nature have made it an invaluable technique in a wide range of applications, from drug discovery to materials science.[1] By understanding the core principles and optimizing reaction conditions, researchers can effectively utilize reagents like this compound to advance their scientific research.

References

Application Notes and Protocols for AGL-0182-30 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGL-0182-30 is a potent microtubule-disrupting agent with potential applications in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a small molecule payload, enabling the selective delivery of the payload to cancer cells. This document provides detailed application notes and protocols for the conjugation of this compound to antibodies, focusing on a site-specific approach to generate homogeneous and effective ADCs. A notable example of an ADC utilizing this compound is AGS62P1, which targets the FMS-like tyrosine kinase 3 (FLT3) receptor and is under investigation for the treatment of acute myeloid leukemia (AML).[1][2][3][4]

The conjugation strategy described herein involves an alkoxyamine linker, which reacts with a genetically encoded non-natural amino acid, p-acetyl phenylalanine (pAcF), incorporated into the antibody backbone. This results in the formation of a stable oxime bond, ensuring a controlled drug-to-antibody ratio (DAR) and enhancing the therapeutic window of the resulting ADC.[1][2][5]

Mechanism of Action

This compound exerts its cytotoxic effect by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[6][7][8] By inhibiting tubulin polymerization, this compound leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][7] When conjugated to an antibody targeting a tumor-specific antigen, such as FLT3 in AML, the resulting ADC can selectively deliver this compound to cancer cells, minimizing off-target toxicity.[9][10][11]

Signaling Pathway of this compound-based ADCs

AGL-0182-30_ADC_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Target Cancer Cell ADC This compound ADC Antigen Tumor-Specific Antigen (e.g., FLT3) ADC->Antigen Binding Receptor Antigen-Receptor Complex Antigen->Receptor Internalization Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release This compound Release Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Payload_Release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of an this compound based ADC.

Experimental Protocols

Site-Specific Antibody Modification with p-Acetyl Phenylalanine (pAcF)

This protocol describes the expression of a monoclonal antibody containing the non-natural amino acid p-acetyl phenylalanine (pAcF) at a specific site, which will serve as the conjugation handle for this compound.

Materials:

  • Mammalian expression vector encoding the antibody of interest with a UAG codon at the desired incorporation site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for pAcF.

  • p-Acetyl-L-phenylalanine (pAcF).

  • Mammalian cell line (e.g., CHO or HEK293).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Protein A affinity chromatography column.

  • Standard buffers and solutions for cell culture and protein purification.

Procedure:

  • Co-transfect the mammalian cells with the antibody expression vector and the pAcF synthetase/tRNA plasmid.

  • Culture the cells in a medium supplemented with pAcF.

  • Induce antibody expression according to the specific expression system.

  • Harvest the cell culture supernatant containing the secreted antibody.

  • Purify the pAcF-containing antibody using Protein A affinity chromatography.

  • Characterize the purified antibody for integrity and pAcF incorporation using mass spectrometry.

Conjugation of this compound via Oxime Ligation

This protocol details the site-specific conjugation of an alkoxyamine-derivatized this compound to the pAcF-containing antibody.

Materials:

  • pAcF-modified antibody (from Protocol 1).

  • This compound with an alkoxyamine linker.

  • Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5).

  • Aniline (B41778) (catalyst).

  • Size-exclusion chromatography (SEC) column for purification.

  • Standard analytical equipment for ADC characterization (UV-Vis spectrophotometer, HPLC).

Procedure:

  • Prepare a solution of the pAcF-modified antibody in the conjugation buffer.

  • Add the alkoxyamine-derivatized this compound to the antibody solution at a desired molar excess.

  • Add aniline to the reaction mixture to catalyze the oxime ligation.

  • Incubate the reaction at room temperature or 37°C for a specified time (e.g., 16-24 hours), with gentle agitation.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting ADC from unreacted payload and other reagents using a size-exclusion chromatography column.

  • Characterize the purified ADC.

Experimental Workflow

AGL-0182-30_Conjugation_Workflow Start Start pAcF_Incorporation 1. Site-Specific Incorporation of pAcF into Antibody Start->pAcF_Incorporation Antibody_Purification 2. Purification of pAcF-Modified Antibody pAcF_Incorporation->Antibody_Purification Oxime_Ligation 3. Oxime Ligation with Alkoxyamine-AGL-0182-30 Antibody_Purification->Oxime_Ligation ADC_Purification 4. Purification of this compound ADC Oxime_Ligation->ADC_Purification Characterization 5. Characterization of ADC ADC_Purification->Characterization End Final ADC Characterization->End

Caption: General workflow for this compound conjugation.

Characterization of this compound ADC

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)To determine the average number of this compound molecules conjugated to each antibody and to assess the homogeneity of the ADC population.
Mass Spectrometry (MS)To confirm the molecular weight of the ADC and its different drug-loaded species, providing a precise DAR value.
Purity and Aggregation Size Exclusion Chromatography (SEC)To assess the purity of the ADC and to quantify the presence of high molecular weight aggregates, which can affect efficacy and immunogenicity.
Antigen Binding Affinity Surface Plasmon Resonance (SPR) or ELISATo ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. The binding kinetics (Kon, Koff, KD) should be compared between the unconjugated antibody and the ADC.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)To evaluate the potency of the ADC in killing target cancer cells that express the specific antigen. The IC50 value is determined and compared to that of the free drug and a non-targeting control ADC.
In Vivo Efficacy Xenograft tumor models in miceTo assess the anti-tumor activity of the ADC in a living organism. Tumor growth inhibition is measured over time following ADC administration.
Stability Incubation in plasma or bufferTo evaluate the stability of the ADC in relevant biological fluids, monitoring for drug deconjugation or aggregation over time.

Logical Relationship of ADC Components

ADC_Components_Relationship ADC Antibody-Drug Conjugate (e.g., AGS62P1) Antibody Monoclonal Antibody (e.g., anti-FLT3) ADC->Antibody provides Specificity Linker Alkoxyamine Linker (forms Oxime bond) ADC->Linker connects Payload Cytotoxic Payload (this compound) ADC->Payload delivers Cytotoxicity Antibody->Linker is conjugated via Linker->Payload is attached to

Caption: Relationship between the components of an ADC.

Conclusion

The site-specific conjugation of this compound to antibodies using an alkoxyamine linker and a genetically encoded pAcF residue offers a robust method for generating homogeneous and potent ADCs. The detailed protocols and characterization methods provided in these application notes are intended to guide researchers in the development of novel ADC therapeutics. Careful optimization of each step is essential to ensure the production of a high-quality and effective drug conjugate.

References

Application Notes and Protocols: Preparation of AGL-0182-30 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This document provides detailed protocols for the preparation of an ADC using the microtubule-disrupting agent AGL-0182-30. This compound is a potent payload that contains an azide (B81097) functional group, making it amenable to bio-orthogonal "click chemistry" for conjugation to a targeting antibody.

This protocol will focus on a two-step process:

  • Antibody Modification: Introduction of a dibenzocyclooctyne (DBCO) group onto the antibody via reaction with a DBCO-NHS ester. This creates an alkyne-modified antibody ready for conjugation.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The specific and catalyst-free "click" reaction between the DBCO-modified antibody and the azide-containing this compound payload to form the final ADC.

These application notes also provide protocols for the characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR).

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierCatalog #Storage
Monoclonal Antibody (e.g., anti-FLT3)User-defined-2-8°C
This compoundMedChemExpressHY-138957-20°C
DBCO-PEG4-NHS EsterBroadPharmBP-22421-20°C
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher89882Room Temp
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temp
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich276855Room Temp
Hydrophobic Interaction Chromatography (HIC) ColumnUser-defined-Per manufacturer
Size Exclusion Chromatography (SEC) ColumnUser-defined-Per manufacturer
Table 2: Representative ADC Characterization Data
ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Monomer Purity>95%SEC-HPLC
Aggregation<5%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay
In vitro Cytotoxicity (IC50)0.5 nMCell-based assay

Experimental Protocols

Protocol 1: Antibody Modification with DBCO-PEG4-NHS Ester

This protocol describes the modification of a monoclonal antibody with a DBCO-PEG4-NHS ester to introduce a reactive alkyne group.

Materials:

  • Monoclonal Antibody (1-5 mg/mL in PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous DMSO

  • Zeba™ Spin Desalting Columns, 7K MWCO

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 2 mg/mL with PBS.

  • DBCO-PEG4-NHS Ester Stock Solution:

    • Allow the vial of DBCO-PEG4-NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO.

  • Antibody Activation:

    • Add a 10-fold molar excess of the 10 mM DBCO-PEG4-NHS ester stock solution to the antibody solution.

    • Gently mix and incubate for 60 minutes at room temperature.

  • Purification of DBCO-Modified Antibody:

    • Remove excess, unreacted DBCO-PEG4-NHS ester using a Zeba™ Spin Desalting Column according to the manufacturer's instructions.

    • Collect the purified DBCO-modified antibody.

  • Quantification:

    • Determine the concentration of the DBCO-modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling can be estimated by measuring the absorbance at 309 nm (for DBCO) and 280 nm (for the antibody).

Protocol 2: ADC Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the azide-containing payload, this compound, to the DBCO-modified antibody.

Materials:

  • DBCO-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • To the DBCO-modified antibody solution, add a 5-fold molar excess of the 10 mM this compound stock solution.

    • Gently mix and incubate at 4°C for 12-18 hours.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using a desalting column or size exclusion chromatography (SEC).

    • For larger scale purifications, hydrophobic interaction chromatography (HIC) can be used to separate different DAR species.

  • Storage:

    • Store the purified this compound ADC at 2-8°C. For long-term storage, consider storing at -20°C or -80°C in a suitable buffer.

Protocol 3: Characterization of the this compound ADC

This protocol outlines methods for characterizing the prepared ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic this compound payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Equilibrate a HIC column with a high-salt mobile phase.

    • Inject the purified ADC onto the column.

    • Elute the ADC species using a decreasing salt gradient.

    • The peaks corresponding to different DAR species (DAR 0, 2, 4, etc.) will elute at different retention times.

    • Calculate the average DAR by integrating the peak areas of each species.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.

  • Method:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified ADC.

    • The main peak will correspond to the monomeric ADC. Any earlier eluting peaks indicate the presence of aggregates.

    • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

Visualizations

ADC_Preparation_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: ADC Conjugation (SPAAC) cluster_purification Step 3: Purification & Characterization Ab Monoclonal Antibody Ab_DBCO DBCO-Modified Antibody Ab->Ab_DBCO Activation DBCO_NHS DBCO-PEG4-NHS Ester DBCO_NHS->Ab_DBCO ADC This compound ADC Ab_DBCO->ADC Click Reaction AGL_payload This compound (Azide Payload) AGL_payload->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Experimental workflow for the preparation of the this compound ADC.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Internalization Internalization & Payload Release FLT3->Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation ADC This compound ADC ADC->FLT3 Binds Microtubule Microtubule Disruption Internalization->Microtubule this compound Apoptosis Apoptosis Microtubule->Apoptosis

Caption: FLT3 signaling pathway and the mechanism of action of this compound ADC.

Application Notes and Protocols for Microtubule-Disrupting Agents in Acute Myeloid Leukemia (AML) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical data regarding the use of AGL-0182-30 in acute myeloid leukemia (AML) studies. The information below is provided as a representative example for a hypothetical microtubule-disrupting agent, herein referred to as Compound X , in the context of AML research. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

Compound X: A Novel Microtubule-Disrupting Agent for AML Research

1. Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Microtubules are critical components of the cytoskeleton involved in essential cellular processes, including cell division, migration, and intracellular transport. Agents that disrupt microtubule dynamics are a well-established class of anti-cancer drugs. Compound X is a novel synthetic small molecule that acts as a microtubule-disrupting agent, suggesting its potential as a therapeutic candidate for AML. These application notes provide an overview of the preclinical evaluation of Compound X in AML models, including its mechanism of action and protocols for its use in in vitro studies.

2. Mechanism of Action

Compound X exerts its anti-leukemic effects by interfering with the polymerization and depolymerization of tubulin, the protein subunit of microtubules. This disruption leads to the arrest of the cell cycle at the G2/M phase and the induction of apoptosis in rapidly dividing cancer cells.

cluster_0 Cellular Effects of Compound X Compound_X Compound X Tubulin Tubulin Dimers Compound_X->Tubulin Binds to Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of action of Compound X.

Preclinical Data

The following tables summarize the in vitro activity of Compound X against various AML cell lines.

Table 1: In Vitro Cytotoxicity of Compound X in AML Cell Lines

Cell LineSubtypeIC50 (nM) after 72h
MV4-11FLT3-ITD15
MOLM-13FLT3-ITD25
HL-60M250
U937M575
KG-1M6120

Table 2: Apoptosis Induction by Compound X in MV4-11 Cells

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)
Vehicle Control05.2
Compound X1545.8
Compound X3078.3

Experimental Protocols

4.1. Cell Viability Assay (MTS Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Compound X in AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Compound X stock solution (10 mM in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of Compound X in culture medium.

  • Add 100 µL of the diluted Compound X to the wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

cluster_1 Cell Viability Assay Workflow Start Seed Cells Add_Compound Add Compound X (Serial Dilutions) Start->Add_Compound Incubate_72h Incubate (72 hours) Add_Compound->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_4h Incubate (2-4 hours) Add_MTS->Incubate_4h Read_Absorbance Read Absorbance (490 nm) Incubate_4h->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Figure 2: Workflow for the cell viability assay.

4.2. Apoptosis Assay (Annexin V Staining)

This protocol describes the quantification of apoptosis induced by Compound X using flow cytometry.

Materials:

  • AML cell line (e.g., MV4-11)

  • RPMI-1640 medium with 10% FBS

  • Compound X stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

  • Treat the cells with Compound X at the desired concentrations for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

5. Safety and Handling

Compound X is a potent cytotoxic agent and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Dispose of waste according to institutional guidelines for cytotoxic compounds.

6. Ordering Information

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols: AGL-0182-30 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGL-0182-30 is a novel small molecule compound under investigation for its therapeutic potential. As part of the preclinical safety and efficacy assessment, determining its cytotoxic effects on various cell lines is a critical step.[1][2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Cytotoxicity assays are fundamental in the early stages of drug development to screen for toxic compounds and to establish a therapeutic index.[1][5] This protocol is designed to be a robust and reproducible method for generating initial cytotoxicity data for this compound.

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer[4]

  • Sterile 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.[4]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with might be 0.1, 1, 10, 100, and 1000 µM.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest concentration of this compound) and a negative control (cells with medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions, vehicle control, or negative control medium.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for an additional 4 hours at 37°C.[4] During this time, viable cells will convert the MTT into formazan crystals, which will appear as a purple precipitate.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxicity of this compound on HeLa Cells after 48-hour exposure.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100.0%
0.11.2310.09198.2%
11.1020.07587.9%
100.6340.05450.6%
1000.1580.02312.6%
10000.0450.0113.6%

IC50 Value: Based on the data, the IC50 of this compound on HeLa cells after 48 hours is approximately 10 µM.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa cells) Cell_Seeding 2. Cell Seeding (5,000 cells/well in 96-well plate) Cell_Culture->Cell_Seeding Compound_Dilution 3. Prepare this compound Dilutions Incubation_24h 4. Add Compound to Cells & Incubate (24-72h) Compound_Dilution->Incubation_24h Add_MTT 5. Add MTT Reagent (Incubate 4h) Incubation_24h->Add_MTT Solubilization 6. Solubilize Formazan (Add DMSO) Add_MTT->Solubilization Read_Absorbance 7. Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 8. Calculate % Viability Read_Absorbance->Data_Analysis IC50_Determination 9. Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway through which this compound might induce cytotoxicity.

Signaling_Pathway cluster_pathway Hypothetical Cytotoxic Mechanism of this compound AGL_0182_30 This compound Receptor Cell Surface Receptor AGL_0182_30->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression (e.g., Bax, Bak) Transcription_Factor->Pro_Apoptotic_Genes Mitochondria Mitochondrial Dysfunction Pro_Apoptotic_Genes->Mitochondria Caspase_Activation Caspase Activation (Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Cell Viability Assay with AGL-0182-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

AGL-0182-30 is a potent microtubule-disrupting agent that has been effectively utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), such as AGS62P1 (ASP1235), for targeted cancer therapy.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. These characteristics make this compound a compound of significant interest in oncology research and drug development. This document provides detailed application notes and protocols for assessing the in vitro cytotoxic effects of this compound using a standard cell viability assay. The protocols are designed to be adaptable to various cancer cell lines, with a particular focus on acute myeloid leukemia (AML), a context in which this compound has been studied.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing a pivotal role in mitosis, intracellular transport, and the maintenance of cell structure. By disrupting microtubule polymerization, this compound triggers a cascade of cellular events culminating in apoptotic cell death.

G cluster_mitosis Mitotic Catastrophe AGL This compound MT Microtubule Polymerization AGL->MT Inhibits G2M G2/M Phase Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

A widely used and robust method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. The following protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

MTT Cell Viability Assay Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., THP-1 for AML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare this compound Serial Dilutions Add_Compound Add this compound to Wells Compound_Prep->Add_Compound Seed_Cells->Add_Compound Incubate Incubate (e.g., 72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Incubate_Sol Incubate (overnight) Add_Solubilizer->Incubate_Sol Read_Absorbance Read Absorbance (570 nm) Incubate_Sol->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to have a final DMSO concentration below 0.5% in all wells to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background subtraction).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis.

Data Presentation

The quantitative data obtained from the cell viability assay should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
11.1250.07090.0
100.8750.06570.0
500.6250.05050.0
1000.3750.04030.0
5000.1250.02510.0

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
THP-1Acute Myeloid Leukemia50
HeLaCervical CancerTBD
MCF-7Breast CancerTBD

TBD: To be determined experimentally.

Disclaimer: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion

These application notes provide a framework for investigating the in vitro cytotoxic activity of this compound. The provided protocols and data presentation formats are intended to guide researchers in designing and executing robust cell viability assays. It is crucial to optimize experimental parameters for each specific cell line and to perform appropriate statistical analysis to ensure the reliability of the results. Further investigations could involve exploring the effects of this compound on cell cycle progression and apoptosis using techniques such as flow cytometry and western blotting to further elucidate its mechanism of action.

References

Application Notes and Protocols for In Vitro Profiling of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: General In Vitro Experimental Setup for a Novel Investigational Compound (Placeholder: AGL-0182-30)

Introduction

These application notes provide a comprehensive framework for the initial in vitro characterization of a novel small molecule compound, designated here as this compound. Since this compound is not a known entity in public scientific literature, this document outlines a generalized, yet detailed, series of protocols and experimental setups commonly employed in early-stage drug discovery.[1][2] The goal is to establish a foundational understanding of the compound's biological activity, including its cytotoxicity, potential mechanism of action, and target engagement.

The following sections detail experimental workflows, specific assay protocols, and data presentation guidelines. These are intended to be adapted and optimized based on the specific therapeutic hypothesis for the novel compound.

Experimental Workflow and Strategy

The initial in vitro evaluation of a novel compound follows a tiered approach, starting with broad cytotoxicity profiling and progressing to more specific functional and mechanistic assays.[1] This workflow is designed to efficiently identify promising candidates and eliminate unsuitable ones early in the discovery process.

experimental_workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Insights A Compound Preparation (this compound) B Cytotoxicity Screening (Multiple Cell Lines) A->B Solubilize & Dilute C Cell Proliferation Assay B->C Determine IC50 D Apoptosis Assay B->D Assess Apoptotic Induction E Cell Cycle Analysis B->E Analyze Cell Cycle Arrest F Target-Based Assay (e.g., Kinase Assay) C->F Hypothesize Target G Signaling Pathway Analysis (e.g., Western Blot) D->G Investigate Pathway E->G

Caption: General experimental workflow for in vitro characterization.

Phase 1: Initial Profiling Protocols

Compound Preparation and Handling

Proper handling of a new chemical entity is critical for data reproducibility.

Protocol:

  • Solubilization: Dissolve this compound powder in a suitable solvent, typically 100% Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Aliquoting & Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a non-toxic level, typically <0.5%.[3]

Cytotoxicity Screening

The initial assessment of a compound's effect on cell viability is crucial for determining the appropriate concentration range for subsequent assays.[4]

Protocol: Resazurin (B115843) Reduction Assay [4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.

  • Signal Quantification: Measure the fluorescence of the reduced product, resorufin, using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of this compound

Cell LineSeeding Density (cells/well)Incubation Time (hours)IC50 (µM)
Cell Line A (e.g., HeLa)5,00048Data
Cell Line B (e.g., A549)7,50048Data
Non-cancerous (e.g., HEK293)10,00048Data

Phase 2: Functional Assay Protocols

Based on the IC50 values obtained, further functional assays can be performed to understand the cellular consequences of this compound treatment.

Cell Proliferation Assay

This assay determines if the compound inhibits cell growth.

Protocol: BrdU Incorporation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the cytotoxicity protocol. Use concentrations around the IC50 value.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU (Bromodeoxyuridine) to the culture medium.

  • Fixation and Denaturation: After incubation, fix the cells and denature the DNA according to the manufacturer's protocol.

  • Antibody Incubation: Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition and Measurement: Add the enzyme's substrate and measure the resulting signal (colorimetric or chemiluminescent).

Data Presentation: Effect of this compound on Proliferation

Concentration (µM)BrdU Incorporation (% of Control)
Vehicle (DMSO)100%
IC50 / 2Data
IC50Data
IC50 * 2Data
Apoptosis Assay

This assay determines if the observed cytotoxicity is due to programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells in a 6-well plate with this compound at relevant concentrations for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Phase 3: Mechanistic Insights

If the functional assays yield interesting results, the next step is to investigate the potential molecular target and signaling pathway.

Signaling Pathway Analysis

This analysis helps to identify the cellular pathways modulated by the compound. A common hypothesis is the modulation of a key signaling pathway involved in cell survival or proliferation.

signaling_pathway cluster_pathway Hypothetical Kinase Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AGL This compound AGL->RAF Inhibition?

Caption: Hypothetical inhibition of the RAF kinase by this compound.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Protein Expression Changes

Target ProteinTreatment (Concentration)Fold Change vs. Vehicle
p-RAFThis compound (IC50)Data
p-ERKThis compound (IC50)Data
Cleaved Caspase-3This compound (IC50)Data

Conclusion

This document provides a foundational set of application notes and protocols for the initial in vitro characterization of a novel compound, this compound. By following this structured approach, researchers can generate robust and reproducible data to inform decisions on the further development of the compound. All protocols should be optimized for the specific cell lines and experimental conditions used.

References

AGL-0182-30 dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "AGL-0182-30."

This suggests that "this compound" may be an internal compound code that has not yet been publicly disclosed in scientific publications or presentations. It is also possible that this designation is incorrect or refers to a compound that is in a very early stage of development and therefore not yet described in the public domain.

Without any information on the chemical structure, biological target, mechanism of action, or preclinical data for this compound, it is not possible to provide the requested detailed application notes, experimental protocols, dosage information for cell culture experiments, or diagrams of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation or contact the originating institution or company that has designated this compound as "this compound" for further details.

Once information about this compound becomes publicly available, it will be possible to generate the detailed scientific content requested.

Application Notes and Protocols for AGL-0182-30: A Microtubule Disrupting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability, solubility, and experimental use of AGL-0182-30, a proprietary microtubule disrupting agent. Due to the limited publicly available data on this specific compound, the following protocols and data are based on general practices for similar compounds and should be adapted and validated by the end-user. Always refer to the manufacturer's Certificate of Analysis for lot-specific information.

Product Information

PropertyValue
Product Name This compound
Description A proprietary microtubule disrupting agent. It is also a click chemistry reagent containing an azide (B81097) group, suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Molecular Formula C40H66N10O9
Molecular Weight 831.01

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of this compound. The following are general recommendations.

Storage Conditions:

ConditionRecommendation
Long-term Storage Store at -20°C or -80°C in a tightly sealed, light-protected container.
Short-term Storage For immediate use, store at 2-8°C for up to one week.
In-solution Storage Prepare fresh solutions for each experiment. If necessary to store, aliquot into single-use volumes and store at -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Protocol for a Standardized Stability Assessment:

This protocol is based on general pharmaceutical stability testing guidelines and can be adapted to assess the stability of this compound under specific experimental conditions.

Objective: To determine the degradation profile of this compound under various conditions (temperature, pH, light).

Materials:

  • This compound

  • Solvents (e.g., DMSO, Ethanol (B145695), PBS)

  • pH buffers

  • Temperature-controlled chambers

  • HPLC or LC-MS system for analysis

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Aliquot the stock solution into separate vials for each condition to be tested. Dilute with the appropriate buffer or solvent to the final experimental concentration.

  • Stress Conditions:

    • Temperature: Incubate samples at various temperatures (e.g., 4°C, room temperature, 37°C, 50°C).

    • pH: Adjust the pH of the solution using appropriate buffers (e.g., pH 3, 5, 7, 9).

    • Light: Expose samples to a controlled light source (e.g., UV or fluorescent light) while keeping a control sample in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the amount of remaining this compound and detect any degradation products.

  • Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation rate.

Solubility

The solubility of this compound in various solvents is a critical parameter for designing experiments. The following table provides a general guideline. It is highly recommended to perform solubility testing to determine the exact solubility in your specific experimental conditions.

SolventAnticipated Solubility
DMSO Expected to be soluble.
Ethanol May have limited solubility.
Water Expected to have low solubility.

Protocol for Determining Solubility:

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A panel of solvents (e.g., DMSO, Ethanol, Methanol (B129727), Acetonitrile, Water, PBS)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Methodology:

  • Solvent Addition: Add a small, accurately weighed amount of this compound to a vial.

  • Incremental Solvent Addition: Add a small, precise volume of the chosen solvent to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Repeat: If the solid has dissolved, repeat steps 2-4 until a saturated solution is formed (i.e., solid material remains undissolved).

  • Equilibration: Allow the saturated solution to equilibrate for a set period (e.g., 1 hour) at a controlled temperature.

  • Centrifugation: Centrifuge the vial to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the solubility in mg/mL or other appropriate units.

Experimental Protocols

As a microtubule disrupting agent, this compound is expected to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The following are standard protocols to assess these effects.

A. Immunofluorescence Staining for Microtubule Integrity

Objective: To visualize the effect of this compound on the cellular microtubule network.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a desired time period. Include a vehicle-treated control.

  • Fixation: Wash the cells with PBS and fix with the chosen fixation solution.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

B. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

Methodology:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate at room temperature in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Signaling Pathways

Microtubule disruption triggers a cascade of cellular signaling events. The following diagram illustrates the general signaling pathway affected by microtubule disrupting agents.

Microtubule_Disruption_Pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects cluster_signaling_pathways Affected Signaling Pathways This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits polymerization Microtubule_Disruption Microtubule Disruption Microtubules->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Signaling_Alteration Signaling Pathway Alteration Microtubule_Disruption->Signaling_Alteration Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction NFkB_Pathway NF-κB Pathway Signaling_Alteration->NFkB_Pathway STING_Pathway STING Pathway Signaling_Alteration->STING_Pathway

Caption: Signaling pathway of microtubule disruption by this compound.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound.

Experimental_Workflow Start Start Solubility_Test Determine Solubility of this compound Start->Solubility_Test Dose_Response Dose-Response Curve (e.g., MTT assay) Solubility_Test->Dose_Response Select_Concentrations Select Concentrations for Further Experiments Dose_Response->Select_Concentrations Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Select_Concentrations->Cell_Cycle_Analysis Microtubule_Staining Microtubule Staining (Immunofluorescence) Select_Concentrations->Microtubule_Staining Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Select_Concentrations->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cell_Cycle_Analysis->Data_Analysis Microtubule_Staining->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound studies.

Application Notes and Protocols for Cell Permeability Assay of AGL-0182-30

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information or published data could be found for a compound designated "AGL-0182-30." The following application note and protocol are provided as a representative example for assessing the cell permeability of a hypothetical small molecule compound using the well-established Caco-2 cell monolayer assay. Researchers should adapt this protocol based on the specific physicochemical properties of their compound of interest.

Introduction

The assessment of cell permeability is a critical step in drug discovery and development, providing valuable insights into the potential oral absorption and systemic exposure of a therapeutic candidate. The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier function of the small intestine. This application note provides a detailed protocol for determining the bidirectional permeability of the hypothetical compound this compound across Caco-2 cell monolayers. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

Signaling Pathway and Mechanism of Action (Hypothetical)

As no information is available for this compound, a hypothetical mechanism is presented for illustrative purposes.

This compound is a putative inhibitor of a key intracellular kinase involved in a proliferative signaling pathway. Its ability to enter the cell is crucial for its therapeutic efficacy. The primary route of absorption is expected to be passive diffusion across the intestinal epithelium, which can be predicted by the Caco-2 permeability assay.

Troubleshooting & Optimization

Technical Support Center: AGL-0182-30 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing efficiency problems with the conjugation of the AGL-0182-30 payload. The focus is on the site-specific conjugation method used in the creation of antibody-drug conjugates (ADCs) like AGS62P1, which involves an alkoxyamine linker reacting with a ketone group on the antibody.

Frequently Asked Questions (FAQs)

Q1: What is the conjugation chemistry for this compound in the context of an ADC like AGS62P1?

This compound is conjugated to the antibody via a site-specific method. This involves the incorporation of a non-natural amino acid, p-acetyl phenylalanine (pAF), into the antibody's heavy chain.[1][2][3][4] This introduces a ketone group onto the antibody. The this compound payload is functionalized with an alkoxyamine linker, which then reacts with the ketone group to form a stable oxime bond.[1][2][4] This method results in a homogeneous ADC with a well-defined drug-to-antibody ratio (DAR), typically 2.[1][5]

Q2: My Drug-to-Antibody Ratio (DAR) is consistently lower than the expected value of 2. What are the potential causes?

A lower-than-expected DAR is a common issue that can stem from several factors in the conjugation process. The primary areas to investigate are incomplete reaction, issues with the starting materials, and suboptimal reaction conditions.

Q3: How can I troubleshoot a low DAR?

To troubleshoot a low DAR, a systematic approach is recommended. This involves verifying the quality of the starting materials, optimizing the reaction conditions, and ensuring proper post-conjugation analysis. The following sections provide detailed troubleshooting guides for common problems.

Troubleshooting Guide: Low Conjugation Efficiency

Problem 1: Incomplete Reaction or Low Reaction Rate

An incomplete reaction is a primary cause of low DAR. The kinetics of oxime bond formation can be slow under certain conditions.[6]

Possible Causes & Recommended Actions:

Possible Cause Recommended Action
Suboptimal pH The reaction between an alkoxyamine and a ketone is most efficient at a slightly acidic to neutral pH. For oxime ligation, a pH range of 6.5-7.5 is generally recommended.[7] If the pH is too high or too low, the reaction rate can be significantly reduced. Verify the pH of your reaction buffer before starting the conjugation.
Insufficient Reaction Time Oxime ligation can be a slow reaction, sometimes requiring incubation for 24-48 hours or longer.[6] If you are observing a low DAR, consider increasing the reaction time. Monitor the progress of the reaction at different time points to determine the optimal duration.
Low Reaction Temperature While many bioconjugation reactions are performed at room temperature or 4°C to maintain protein stability, oxime formation can be accelerated at slightly elevated temperatures (e.g., 37°C).[6] However, this must be balanced with the thermal stability of your antibody.
Absence of a Catalyst The rate of oxime formation can be significantly increased by the use of a nucleophilic catalyst, such as aniline (B41778) or aniline derivatives.[6] Consider adding a catalyst to your reaction mixture if you are experiencing slow kinetics.
Insufficient Molar Excess of this compound To drive the reaction to completion, a molar excess of the this compound-alkoxyamine payload is typically used. The optimal molar ratio will depend on the specific antibody and payload, but a starting point could be a 5- to 20-fold molar excess of the payload over the antibody.
Problem 2: Issues with Starting Materials

The quality and integrity of both the antibody and the this compound payload are critical for successful conjugation.

Possible Causes & Recommended Actions:

Possible Cause Recommended Action
Inefficient Incorporation of p-acetyl phenylalanine (pAF) The ketone handle for conjugation is introduced via the pAF residue. If the expression and purification of the antibody resulted in poor incorporation of this non-natural amino acid, there will be fewer sites available for conjugation. Verify the incorporation of pAF using mass spectrometry.
Degradation of this compound-alkoxyamine The alkoxyamine functional group can be susceptible to degradation. Ensure that the payload has been stored correctly and handle it according to the manufacturer's instructions. Consider qualifying the payload's reactivity before use.
Presence of Competing Carbonyl or Alkoxyamine Species Impurities in the reaction mixture that contain ketone or alkoxyamine groups can compete with the desired reaction, leading to a lower yield of the ADC. Ensure high purity of both the antibody and the payload.
Low Antibody Concentration A low concentration of the antibody can slow down the reaction rate. It is recommended to use an antibody concentration of at least 0.5 mg/mL.[8]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation

This protocol is a general guideline. Optimal conditions may vary depending on the specific antibody and experimental setup.

  • Antibody Preparation:

    • Start with the purified antibody containing the p-acetyl phenylalanine (pAF) residue at a concentration of at least 1 mg/mL.

    • Perform a buffer exchange into a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Payload Preparation:

    • Prepare a stock solution of the this compound-alkoxyamine linker in an organic co-solvent like DMSO.

  • Conjugation Reaction:

    • Add the this compound-alkoxyamine stock solution to the antibody solution to achieve the desired molar excess. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid antibody denaturation.

    • If using a catalyst, add it to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with gentle mixing.

  • Purification:

    • Remove the excess, unconjugated payload and other small molecules using a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Analysis:

    • Characterize the resulting ADC to determine the DAR, level of aggregation, and purity.

Protocol 2: DAR Analysis using Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs.

  • Column and Buffers:

    • Use a HIC column suitable for antibody analysis.

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

  • Method:

    • Equilibrate the column with a mixture of Mobile Phase A and B.

    • Inject the purified ADC sample.

    • Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm. Species with a higher DAR are more hydrophobic and will elute later.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different DAR species (e.g., DAR 0, DAR 1, DAR 2).

    • Calculate the average DAR by taking the weighted average of the different species.

Visual Guides

Troubleshooting_Low_DAR cluster_Problem Problem cluster_Investigation Initial Investigation cluster_Solutions Potential Solutions Low_DAR Low DAR (<2) Check_Reaction Incomplete Reaction? Low_DAR->Check_Reaction Check_Materials Starting Material Issue? Low_DAR->Check_Materials Check_Conditions Suboptimal Conditions? Low_DAR->Check_Conditions Optimize_Time Increase Reaction Time Check_Reaction->Optimize_Time Add_Catalyst Add Aniline Catalyst Check_Reaction->Add_Catalyst Verify_pAF Verify pAF Incorporation (MS) Check_Materials->Verify_pAF Qualify_Payload Qualify Payload Activity Check_Materials->Qualify_Payload Optimize_pH Adjust pH to 6.5-7.5 Check_Conditions->Optimize_pH Increase_Molar_Ratio Increase Payload Molar Ratio Check_Conditions->Increase_Molar_Ratio

Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).

Conjugation_Workflow Start Start Antibody_Prep Prepare pAF-Antibody (Buffer Exchange) Start->Antibody_Prep Payload_Prep Prepare this compound -Alkoxyamine Stock Start->Payload_Prep Conjugation Conjugation Reaction (Antibody + Payload) Antibody_Prep->Conjugation Payload_Prep->Conjugation Purification Purify ADC (e.g., SEC) Conjugation->Purification Analysis Analyze ADC (DAR, Purity) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for this compound conjugation.

References

Technical Support Center: Troubleshooting AGL-0182-30 Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AGL-0182-30 click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click chemistry reaction used with this compound?

The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, a terminal alkyne and an azide (B81097) functional group react to form a stable 1,4-disubstituted 1,2,3-triazole ring. The copper(I) catalyst is crucial as it significantly accelerates the reaction rate and ensures high regioselectivity, which is often a challenge in uncatalyzed reactions that require high temperatures and can produce a mixture of isomers.[1][2]

Q2: Why is the copper catalyst in the +1 oxidation state (Cu(I)) so critical for this reaction?

The Cu(I) oxidation state is essential for the catalytic cycle of the CuAAC reaction.[1] It forms a copper-acetylide intermediate, which then readily reacts with the azide to form the stable triazole product.[1] Cu(II) is inactive as a catalyst, and its presence can be detrimental. Therefore, maintaining the copper in the Cu(I) state is paramount for a successful reaction.

Q3: My this compound click reaction has a low or no product yield. What are the common causes?

Low or no yield in a click reaction is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.[1] Key areas to investigate include the activity of the copper catalyst, the purity of your reagents (this compound, the azide/alkyne partner), the choice of solvent, and potential steric hindrance.[1]

Troubleshooting Guide: Low or No Product Yield

If you are experiencing low or no yield with your this compound click reaction, follow this systematic troubleshooting workflow.

LowYield_Troubleshooting Start Low or No Yield Observed Catalyst Is the Copper Catalyst Active? Start->Catalyst Reagents Are Reagents Pure and Stable? Catalyst->Reagents Yes Catalyst_Sol Use fresh reducing agent (e.g., sodium ascorbate). Use a stabilizing ligand (e.g., THPTA, TBTA). Degas solvents to remove oxygen. Catalyst->Catalyst_Sol No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes Reagents_Sol Confirm purity of this compound and coupling partner. Check for degradation of azide/alkyne. Use fresh, high-quality reagents. Reagents->Reagents_Sol No Steric Is Steric Hindrance an Issue? Conditions->Steric Yes Conditions_Sol Optimize solvent system (e.g., aqueous buffers, organic co-solvents). Adjust pH (typically 6.5-8.0). Increase reaction time or temperature. Conditions->Conditions_Sol No Success Problem Solved Steric->Success Yes Steric_Sol Increase reaction temperature. Prolong reaction time. If possible, redesign linker to reduce steric bulk. Steric->Steric_Sol No Catalyst_Sol->Reagents Reagents_Sol->Conditions Conditions_Sol->Steric Steric_Sol->Success

Caption: Troubleshooting workflow for low-yield this compound click chemistry reactions.

Detailed Troubleshooting Steps
Problem Area Potential Cause Recommended Solution(s) Citations
Catalyst Inactivity Oxidation of Cu(I) to Cu(II) by dissolved oxygen.Use freshly prepared sodium ascorbate (B8700270) solution as a reducing agent. Degas all solvents and solutions thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Copper precipitation or sequestration.Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and improve its solubility. Avoid using buffers that can interfere with the catalyst, such as Tris.[3][5][3][5][6]
Reagent Issues Impurity or degradation of this compound or the corresponding azide/alkyne.Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). Use fresh reagents.[7]
Incorrect reagent concentrations.Carefully check the concentrations of all reactants. A slight excess of one of the click partners (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[7]
Suboptimal Reaction Conditions Inappropriate solvent system.The reaction is generally tolerant of a wide range of solvents, including aqueous buffers. For hydrophobic molecules, co-solvents like DMSO or DMF may be necessary.[2]
Incorrect pH.The optimal pH range is typically between 6.5 and 8.0.[5] Strong acidic or basic conditions can affect the stability of the reactants and the catalyst.[2][5]
Insufficient reaction time or temperature.While many click reactions are fast at room temperature, complex substrates may require longer reaction times or gentle heating (e.g., 30-60°C).[7][1][7]
Steric Hindrance Bulky functional groups near the azide or alkyne on this compound or its reaction partner.Increase the reaction temperature or prolong the reaction time.[1] If feasible, consider redesigning the linker to increase the distance between the bulky group and the reactive moiety.[1]

Experimental Protocols

General Protocol for a Trial this compound Click Chemistry Reaction

This protocol is a starting point and may require optimization for your specific this compound conjugate.

Materials:

  • This compound (with either an azide or alkyne functionality)

  • Corresponding alkyne or azide coupling partner

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • THPTA ligand solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water and solvents (if applicable)

Procedure:

  • In a microcentrifuge tube, combine the this compound derivative and the azide/alkyne partner in PBS.

  • Add the THPTA ligand solution.

  • Add the CuSO₄ solution and vortex briefly to mix.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[6][8]

  • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, HPLC).

Recommended Reagent Concentrations for a 200 µL Reaction:

Reagent Stock Concentration Volume to Add Final Concentration
This compound derivativeVariesVaries~20 µM (starting point)
Azide/Alkyne Partner1 mM4 µL20 µM
THPTA100 mM10 µL5 mM
CuSO₄20 mM10 µL1 mM
Sodium Ascorbate300 mM10 µL15 mM
PBS (pH 7.4)1Xto 200 µL-

Note: The final concentrations can be adjusted based on the specific requirements of your experiment.[9]

Signaling Pathways and Logical Relationships

Logical Flow for Optimizing Reagent Ratios

When troubleshooting, it is often beneficial to systematically optimize the ratios of the key components.

Optimization_Flow Start Initial Reaction Conditions Vary_Ligand Vary Ligand:Cu Ratio (e.g., 5:1 to 10:1) Start->Vary_Ligand Vary_Ascorbate Vary Sodium Ascorbate (e.g., 5 to 50 equivalents) Vary_Ligand->Vary_Ascorbate Optimized Vary_Reactants Vary Azide:Alkyne Ratio (e.g., 1:1.1 or 1.1:1) Vary_Ascorbate->Vary_Reactants Optimized Optimal Optimized Conditions Vary_Reactants->Optimal Optimized

Caption: Logical workflow for optimizing reagent concentrations in the click reaction.

This technical support guide provides a foundational framework for troubleshooting and optimizing click chemistry reactions involving this compound. For further assistance, please consult the cited literature or contact your reagent supplier.

References

improving AGL-0182-30 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AGL-0182-30. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on addressing its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a proprietary microtubule disrupting agent.[1] It functions as a click chemistry reagent due to the presence of an azide (B81097) group, allowing it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the general causes for this?

Poor aqueous solubility is a common characteristic of many small molecule compounds developed in drug discovery. This can be attributed to several factors related to the molecule's physicochemical properties, including:

  • High Lipophilicity (Hydrophobicity): The compound may have a molecular structure with a high number of non-polar groups, leading to a preference for fatty or non-polar environments over water.

  • Crystalline Structure: The solid-state crystal lattice energy of the compound may be high, requiring significant energy to break the crystal structure and allow it to dissolve.

  • Lack of Ionizable Groups: If the compound does not have acidic or basic functional groups, its solubility will not be significantly influenced by changes in pH.

Q3: What are the potential consequences of poor solubility in my experiments?

Inadequate solubility of this compound can lead to several experimental issues, including:

  • Inaccurate Dosing and Concentration: If the compound is not fully dissolved, the actual concentration in your solution will be lower than intended, leading to unreliable and non-reproducible experimental results.

  • Compound Precipitation: The compound may precipitate out of solution during the experiment, especially with changes in temperature or upon dilution into aqueous media. This can lead to inaccurate readings in assays and potential toxicity to cells.

  • Reduced Bioavailability: In in vivo studies, poor solubility can significantly limit the absorption and bioavailability of the compound, reducing its therapeutic efficacy.[2]

Troubleshooting Guide: Improving this compound Solubility

This guide provides several strategies to enhance the solubility of this compound in aqueous solutions. It is recommended to start with simpler methods like using co-solvents before moving to more complex formulation approaches.

Method 1: Use of Organic Co-solvents

For many hydrophobic compounds, the most straightforward method to achieve dissolution is to first dissolve the compound in a water-miscible organic solvent before making further dilutions in your aqueous experimental medium.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 300/400 (PEG 300/400)

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., DMSO).

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • For your working solution, dilute the stock solution into your aqueous buffer. Crucially, ensure the final concentration of the organic co-solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Troubleshooting:

  • Issue: The compound precipitates upon dilution into the aqueous buffer.

    • Solution 1: Decrease the concentration of your working solution.

    • Solution 2: Try a different co-solvent. The solubility of a compound can vary significantly between different organic solvents.

    • Solution 3: Increase the percentage of the co-solvent in your final working solution, but be mindful of its potential effects on your experimental system. Always run a vehicle control with the same final concentration of the co-solvent.

Method 2: pH Adjustment

If this compound possesses ionizable functional groups (acidic or basic), its solubility can be significantly influenced by the pH of the solution.

Experimental Protocol:

  • Determine if this compound has an acidic or basic pKa. This information may be available from the supplier or can be predicted using computational tools.

  • For an acidic compound, adjusting the pH to be 2-3 units above its pKa will deprotonate the molecule, increasing its solubility.

  • For a basic compound, adjusting the pH to be 2-3 units below its pKa will protonate the molecule, increasing its solubility.

  • Use dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions to carefully titrate the pH of your aqueous buffer containing this compound.

Troubleshooting:

  • Issue: The desired pH is not compatible with your experimental system (e.g., cell culture).

    • Solution: This method may not be suitable. Consider other solubilization techniques. It is critical to maintain the physiological pH for most biological experiments.

Method 3: Use of Excipients

Excipients are inactive substances used to help deliver the active compound. Several types of excipients can enhance the solubility of hydrophobic molecules.

Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]

Commonly Used Surfactants:

  • Tween® 20, Tween® 80

  • Cremophor® EL

  • Solutol® HS 15

  • Sodium Lauryl Sulfate (SLS)

Experimental Protocol:

  • Prepare a stock solution of the surfactant in your aqueous buffer.

  • Add this compound to the surfactant solution.

  • Gently agitate or sonicate until the compound is dissolved.

Quantitative Data Summary: Surfactant Critical Micelle Concentration (CMC)

SurfactantTypical CMC in WaterNotes
Tween® 20~0.06% w/vNon-ionic, commonly used in biological assays.
Tween® 80~0.015% w/vNon-ionic, often used in drug formulations.
Cremophor® EL~0.02% w/vNon-ionic, can have biological effects.
Solutol® HS 15~0.02% w/vNon-ionic, used in parenteral formulations.
Sodium Lauryl Sulfate~0.2% w/vAnionic, can denature proteins.

Note: It is generally advisable to work at concentrations above the CMC to ensure micelle formation.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol:

  • Prepare a solution of the cyclodextrin (B1172386) in your aqueous buffer.

  • Add this compound to the cyclodextrin solution.

  • Stir the mixture for several hours or overnight at a controlled temperature to allow for the formation of the inclusion complex.

Quantitative Data Summary: Cyclodextrin Properties

CyclodextrinAqueous Solubility ( g/100 mL)Key Features
β-Cyclodextrin~1.85Limited aqueous solubility.
HP-β-CD>60High aqueous solubility, low toxicity.
SBE-β-CD>70High aqueous solubility, used in approved drug products.
Method 4: Solid Dispersions

For more advanced formulation needs, creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

Common Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycol (PEG)

  • Hydroxypropyl Methylcellulose (HPMC)

Experimental Protocol (Solvent Evaporation Method):

  • Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., ethanol, methanol).

  • Evaporate the solvent under vacuum, which will leave a solid dispersion of the drug in the polymer.

  • The resulting solid can then be dissolved in an aqueous buffer.

Visualizing Experimental Workflows and Mechanisms

To aid in understanding the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experiment AGL_solid This compound (Solid) Stock High Concentration Stock Solution AGL_solid->Stock Dissolve Cosolvent 100% Co-solvent (e.g., DMSO) Cosolvent->Stock Buffer Aqueous Buffer Working Final Working Solution (<0.5% Co-solvent) Stock->Working Dilute Buffer->Working Vehicle Vehicle Control (Buffer + Co-solvent) Buffer->Vehicle Experiment Cell-based Assay or In Vivo Study Working->Experiment Vehicle->Experiment Control

Caption: Workflow for preparing this compound solutions using a co-solvent.

G cluster_cell Target Cell AGL This compound Tubulin αβ-Tubulin Dimers AGL->Tubulin Binds to Tubulin Dynamics Dynamic Instability (Polymerization/Depolymerization) AGL->Dynamics Disrupts Membrane Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Dynamics->Mitosis Essential for Transport Intracellular Transport Dynamics->Transport Essential for CellCycleArrest Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycleArrest Apoptosis Apoptosis Transport->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway for this compound as a microtubule disruptor.

G Start Poorly Soluble This compound CoSolvent Try Co-solvent (e.g., DMSO, Ethanol) Start->CoSolvent Precipitation Precipitates on Dilution? CoSolvent->Precipitation Yes pH Try pH Adjustment (if ionizable) CoSolvent->pH No Success1 Soluble Precipitation->Success1 No Precipitation->pH Yes Success2 Soluble pH->Success2 Yes Excipients Use Excipients (Surfactants, Cyclodextrins) pH->Excipients No/Incompatible Success3 Soluble Excipients->Success3 Yes SolidDispersion Advanced Formulation: Solid Dispersion Excipients->SolidDispersion No

Caption: Logical troubleshooting workflow for this compound solubility issues.

References

AGL-0182-30 off-target effects in cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "AGL-0182-30" is not available in the public domain. The following technical support guide has been generated using a hypothetical kinase inhibitor, "KIN-XXXX," to provide a framework for troubleshooting off-target effects for researchers, scientists, and drug development professionals. The principles and methodologies described are broadly applicable to the study of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is KIN-XXXX and what is its intended mechanism of action?

A1: KIN-XXXX is a novel small molecule inhibitor designed to selectively target Kinase A, a key component of the Pro-Survival Signaling Pathway. By inhibiting Kinase A, KIN-XXXX is expected to block downstream signaling, leading to decreased cell proliferation and apoptosis in cancer cells where this pathway is aberrantly active.

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?

A2: Off-target effects occur when a drug interacts with unintended molecular targets in addition to its intended target. With kinase inhibitors, this is a particular concern due to the high degree of structural similarity among the ATP-binding sites of different kinases.[1] These unintended interactions can lead to a range of consequences, including unexpected cellular toxicities, altered signaling pathway responses, and potential for adverse effects in a clinical setting.[2][3]

Q3: I am observing a phenotype in my cells that is inconsistent with the known function of Kinase A. Could this be an off-target effect of KIN-XXXX?

A3: It is possible that the observed phenotype is due to off-target effects. To investigate this, consider the following:

  • Dose-Response Relationship: Off-target effects often occur at higher concentrations of the inhibitor.[4] Determine if the unexpected phenotype is more pronounced at concentrations significantly higher than the IC50 for Kinase A.

  • Use of a Structurally Unrelated Inhibitor: Compare the effects of KIN-XXXX with another inhibitor of Kinase A that has a different chemical structure. If the phenotype is not replicated, it may be specific to the chemical scaffold of KIN-XXXX and its unique off-target profile.[5]

  • Kinome Profiling: A kinome scan can provide a broad overview of the kinases that KIN-XXXX interacts with at a given concentration, helping to identify potential off-targets.[4]

Q4: How can I identify the potential off-target kinases of KIN-XXXX?

A4: Several methods can be employed to identify off-target kinases:

  • In Vitro Kinase Profiling (Kinome Scan): This is a high-throughput screening method that tests the activity of an inhibitor against a large panel of purified kinases.[6] This can provide data on which kinases are inhibited by KIN-XXXX and at what concentrations.

  • Computational Prediction: Based on the structure of KIN-XXXX, computational models can predict potential off-target interactions.

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to confirm target engagement and identify off-target binding within a cellular context.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Toxicity at Concentrations That Should Be Non-Toxic

Possible Cause 1: Off-Target Kinase Inhibition Many kinase inhibitors can exhibit off-target effects at higher concentrations, leading to cytotoxicity.[7] This could be due to the inhibition of kinases essential for normal cell survival.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a detailed dose-response curve to establish the concentration range where on-target inhibition is achieved with minimal toxicity.

    • Consult Kinome Scan Data: If available, review the kinome scan data for KIN-XXXX to identify any off-target kinases that are known to be critical for cell survival.

    • Compare with Other Inhibitors: Test a structurally different inhibitor of the same primary target to see if the toxicity is compound-specific.

Possible Cause 2: Solvent Toxicity The solvent used to dissolve KIN-XXXX (e.g., DMSO) can be toxic to cells at certain concentrations.

  • Troubleshooting Steps:

    • Run a Vehicle Control: Ensure you have a control group treated with the same concentration of the solvent as your highest KIN-XXXX dose.

    • Check Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1%.

Issue 2: Downstream Signaling Pathway Shows Paradoxical Activation

Possible Cause: Disruption of a Negative Feedback Loop Inhibition of a kinase in one pathway can sometimes lead to the disinhibition and subsequent activation of a parallel or upstream pathway.

  • Troubleshooting Steps:

    • Time-Course Experiment: Analyze the phosphorylation status of key pathway components at multiple time points after KIN-XXXX treatment.

    • Investigate Upstream Kinases: Use western blotting to examine the activity of kinases upstream of your target to see if they are being hyperactivated.

    • Literature Review: Search for known crosstalk between the target pathway and other signaling pathways that could explain the observed activation.

Quantitative Data Summary

The following table provides a hypothetical summary of the inhibitory activity of KIN-XXXX against its intended target (Kinase A) and a selection of potential off-target kinases, as might be determined by a kinome scan.

Target KinaseIC50 (nM)Target TypePathway Association
Kinase A 15 On-Target Pro-Survival Signaling
Kinase B250Off-TargetCell Cycle Regulation
Kinase C800Off-TargetMAPK Signaling
Kinase D>10,000Non-TargetNot Applicable
Kinase E1,500Off-TargetPI3K/Akt Signaling

Note: IC50 values are representative and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Pathway Activation

This protocol describes how to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2) in response to treatment with KIN-XXXX.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of KIN-XXXX (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a positive control (e.g., a known activator of the MAPK pathway) and a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or total ERK1/2).[8]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines a method to determine the effect of KIN-XXXX on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of KIN-XXXX for 24, 48, or 72 hours. Include untreated and vehicle-only controls.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway KIN_XXXX KIN-XXXX Kinase_A Kinase A KIN_XXXX->Kinase_A Inhibits Kinase_C Kinase C (Off-Target) KIN_XXXX->Kinase_C Inhibits (High Conc.) Downstream_A Downstream Effector A Kinase_A->Downstream_A Activates Proliferation Cell Proliferation Downstream_A->Proliferation Downstream_C Downstream Effector C Kinase_C->Downstream_C Toxicity Cell Toxicity Downstream_C->Toxicity

Caption: On-target vs. potential off-target effects of KIN-XXXX.

G start Unexpected Cell Toxicity Observed check_conc Is KIN-XXXX concentration >> IC50 for Kinase A? start->check_conc check_solvent Run Vehicle (Solvent) Control check_conc->check_solvent Yes on_target Hypothesize On-Target Toxicity in Sensitive Cell Line check_conc->on_target No solvent_toxic Is Solvent Toxic? check_solvent->solvent_toxic off_target Hypothesize Off-Target Effect solvent_toxic->off_target No reduce_solvent Reduce Solvent Concentration solvent_toxic->reduce_solvent Yes end Conclusion off_target->end on_target->end reduce_solvent->end

Caption: Troubleshooting workflow for unexpected cell toxicity.

G cluster_pathway Signaling Pathways Upstream_Kinase Upstream Kinase Kinase_A Kinase A (Target) Upstream_Kinase->Kinase_A Kinase_B Kinase B Upstream_Kinase->Kinase_B Downstream_Signal Downstream Signaling Kinase_A->Downstream_Signal Activates Kinase_B->Kinase_A Inhibits (Feedback) KIN_XXXX KIN-XXXX KIN_XXXX->Kinase_B Off-Target Inhibition

Caption: Paradoxical activation via off-target inhibition of a negative regulator.

References

preventing AGL-0182-30 degradation in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AGL-0182-30 is a proprietary compound with limited publicly available data on its degradation and stability in biological samples. The following guidance is based on established best practices for handling small molecules in biological matrices and is intended to serve as a comprehensive resource for researchers. It is highly recommended that users perform their own stability assessments within their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in biological samples?

While specific data for this compound is unavailable, degradation of small molecules in biological samples is typically influenced by several factors:

  • Enzymatic Degradation: Enzymes present in biological matrices, such as proteases, esterases, and metabolic enzymes (e.g., cytochrome P450s), can modify the compound.

  • pH Instability: Extreme pH values during sample collection, processing, or storage can lead to hydrolysis or other chemical degradation.

  • Temperature Sensitivity: Elevated temperatures can accelerate chemical degradation, while repeated freeze-thaw cycles can compromise sample integrity and compound stability.[1]

  • Oxidation: Exposure to air and light can induce oxidative degradation of sensitive compounds.

  • Adsorption: The compound may non-specifically bind to the surfaces of storage containers, leading to an apparent decrease in concentration.[2]

Q2: What are the recommended general storage conditions for biological samples containing this compound?

For long-term storage of biological samples containing small molecules, it is generally recommended to store them at -80°C.[1] This minimizes enzymatic activity and chemical degradation. For short-term storage, 4°C may be acceptable, but this should be validated with stability studies. It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.

Q3: How can I minimize enzymatic degradation during sample collection and processing?

To minimize enzymatic degradation, it is advisable to:

  • Collect samples on ice and process them as quickly as possible.

  • Use appropriate anticoagulants and protease inhibitors in blood samples. For example, potassium EDTA is a common anticoagulant, and a cocktail of protease inhibitors can be added to plasma or serum.

  • For tissue samples, homogenization should be performed on ice, and enzymatic inhibitors should be included in the homogenization buffer.

Q4: What type of collection tubes and storage containers should I use?

It is recommended to use low-protein-binding tubes and containers to minimize non-specific adsorption of this compound.[2] Polypropylene tubes are generally a good choice. It is also important to ensure that the containers are compatible with the storage temperatures (e.g., cryogenic vials for -80°C).

Troubleshooting Guides

Problem 1: I am observing a progressive decrease in the concentration of this compound in my stored samples.

This issue is likely due to degradation or adsorption. Follow these steps to troubleshoot:

  • Review your storage conditions: Ensure samples are stored at a consistent -80°C and have not been subjected to temperature fluctuations.

  • Evaluate freeze-thaw stability: Conduct a freeze-thaw stability experiment (see Experimental Protocols) to determine if repeated freezing and thawing are causing degradation.

  • Assess bench-top stability: Determine the stability of this compound in your biological matrix at room temperature and on ice (see Experimental Protocols). This will help you understand how quickly you need to process your samples.

  • Investigate adsorption: Test different types of storage tubes (e.g., low-protein-binding vs. standard polypropylene) to see if adsorption is a significant factor.

  • Consider enzymatic degradation: If not already in use, add a broad-spectrum protease and esterase inhibitor cocktail to your samples immediately after collection.

Problem 2: My results are inconsistent across different sample batches.

Inconsistent results can arise from variability in sample handling and processing.

  • Standardize your sample collection protocol: Ensure that all samples are collected using the same method, anticoagulant, and processing time.

  • Validate your analytical method: Ensure that your method for quantifying this compound is robust and reproducible. This includes assessing matrix effects.

  • Check for batch-to-batch variability in reagents: Ensure that all reagents, including solvents and inhibitors, are of high quality and from consistent lots.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Spike a fresh pool of your biological matrix (e.g., plasma, serum) with a known concentration of this compound.

  • Aliquot the spiked matrix into multiple small-volume tubes.

  • Analyze a set of aliquots immediately (T=0, no freeze-thaw).

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • Thaw one set of aliquots to room temperature and analyze (Cycle 1).

  • Refreeze this set at -80°C.

  • Repeat the freeze-thaw process for a desired number of cycles (e.g., 3-5 cycles), analyzing a different set of aliquots after each cycle.

  • Compare the concentration of this compound at each cycle to the T=0 concentration.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix at room temperature and on ice.

Methodology:

  • Spike a fresh pool of your biological matrix with a known concentration of this compound.

  • Divide the spiked matrix into two sets of aliquots.

  • Place one set of aliquots on the bench-top at room temperature (e.g., 25°C).

  • Place the second set of aliquots on ice (e.g., 4°C).

  • Analyze aliquots from each set at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Compare the concentration of this compound at each time point to the T=0 concentration for both conditions.

Data Presentation

Table 1: Example Data for Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleMean Concentration (ng/mL)% of Initial Concentration
0 (Initial)102.3100%
199.897.6%
298.195.9%
395.493.3%
492.790.6%
589.587.5%

Table 2: Example Data for Short-Term Stability of this compound in Rat Serum

Time (hours)Mean Concentration (ng/mL) at Room Temp% of Initial at Room TempMean Concentration (ng/mL) on Ice% of Initial on Ice
051.2100%50.9100%
148.995.5%50.198.4%
245.388.5%49.897.8%
440.178.3%49.296.7%
832.763.9%48.595.3%
2415.830.9%46.391.0%

Visualizations

G Figure 1: General Workflow for Assessing Compound Stability cluster_0 Preparation cluster_1 Stability Assessment cluster_2 Analysis cluster_3 Outcome A Spike this compound into biological matrix B Aliquot samples A->B C Freeze-Thaw Stability B->C D Short-Term (Bench-Top) Stability B->D E Long-Term Storage Stability B->E F Quantify this compound (e.g., LC-MS/MS) C->F D->F E->F G Compare to T=0 F->G H Establish Handling and Storage Protocol G->H

Figure 1: General Workflow for Assessing Compound Stability

G Figure 2: Troubleshooting Unexpected Degradation A Unexpected decrease in This compound concentration B Review sample handling and storage records A->B C Were samples kept at -80°C consistently? B->C D Improve temperature monitoring and control C->D No E Were samples subjected to multiple freeze-thaw cycles? C->E Yes I Re-evaluate and re-run experiment D->I F Aliquot into smaller volumes before freezing E->F No G Was there a delay in sample processing? E->G Yes F->I H Process samples immediately on ice and add inhibitors G->H Yes G->I No H->I

Figure 2: Troubleshooting Unexpected Degradation

G Figure 3: Potential Degradation Pathways for Small Molecules cluster_0 Enzymatic Degradation cluster_1 Chemical Degradation A This compound (Parent Compound) B Hydrolysis (Esterases, Amidases) A->B Enzymatic C Oxidation (Cytochrome P450s) A->C Enzymatic D Conjugation (e.g., Glucuronidation) A->D Enzymatic E pH-mediated Hydrolysis A->E Chemical F Oxidation A->F Chemical G Photodegradation A->G Chemical

Figure 3: Potential Degradation Pathways for Small Molecules

References

Technical Support Center: AGL-0182-30 Cytotoxicity Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "AGL-0182-30" is not available in publicly accessible scientific literature as of our latest update. The following technical support guide is a generalized framework based on common practices for optimizing the in vitro cytotoxicity of novel small molecule compounds. Researchers should adapt these guidelines based on the known or hypothesized characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro cytotoxicity experiments?

Since no prior data for this compound is available, a broad starting concentration range is recommended to determine its cytotoxic potential. A logarithmic dose-response curve is advisable for initial screening to establish the half-maximal inhibitory concentration (IC50). A typical starting range for a novel compound might be from 0.01 µM to 100 µM.

Q2: I am not observing any significant cytotoxicity with this compound. What are the potential reasons?

Several factors could lead to a lack of cytotoxic effect. Consider the following:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is not exceeding a non-toxic level (typically <0.5%). Verify the stability of the compound under your experimental conditions (e.g., in aqueous media at 37°C).

  • Cell Line Selection: The selected cell line may be inherently resistant to the mechanism of action of this compound. If the target of this compound is known, ensure the cell line expresses the target.

  • Incubation Time: The duration of exposure to the compound may be insufficient to induce a cytotoxic response. Consider extending the incubation period (e.g., 24, 48, 72 hours).

  • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability.

Q3: How should I prepare and store this compound stock solutions?

For most novel small molecules, it is recommended to prepare a high-concentration stock solution in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

Q4: I am observing high variability between my experimental replicates. How can I improve consistency?

High variability can obscure the true effect of the compound. To improve consistency:

  • Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well. This can be achieved by thoroughly resuspending the cells before plating and using calibrated pipettes.

  • Accurate Serial Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.

  • Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) to account for any effects of the solvent on cell viability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No Cytotoxicity Observed Compound is inactive in the chosen cell line.Test on a panel of different cell lines with diverse genetic backgrounds.
Incorrect concentration range tested.Perform a broad dose-response experiment (e.g., 7-10 concentrations spanning several orders of magnitude).
Insufficient incubation time.Conduct a time-course experiment (e.g., 24h, 48h, 72h).
Compound precipitation in media.Visually inspect the wells for precipitate. If observed, prepare fresh dilutions and consider using a lower starting concentration or a different solvent system if compatible with cell culture.
Inconsistent IC50 Values Cell passage number and health.Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding.
Fluctuation in incubator conditions.Regularly check and calibrate the incubator's temperature, CO2, and humidity levels.
Assay timing.Perform the viability assay at a consistent time point after treatment.
High Background Signal in Assay Contamination (microbial or chemical).Use sterile technique and check reagents for contamination.
Reagent issues.Ensure assay reagents are within their expiration date and stored correctly. Run a reagent blank control.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard procedure for assessing cell viability through an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete medium from your stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions to the respective wells, resulting in the final desired concentrations.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualization

Below are generalized diagrams representing a hypothetical signaling pathway that a cytotoxic compound might inhibit and a typical experimental workflow for optimizing its concentration.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates CellCycle Cell Cycle Progression TranscriptionFactor->CellCycle Promotes AGL018230 This compound AGL018230->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G Start Start: Determine Cell Seeding Density DoseResponse Broad Dose-Response (e.g., 0.01 - 100 µM) Start->DoseResponse TimeCourse Time-Course Experiment (24h, 48h, 72h) DoseResponse->TimeCourse IC50_Determination Calculate Preliminary IC50 TimeCourse->IC50_Determination NarrowDose Narrow Dose-Response (around IC50) IC50_Determination->NarrowDose Confirmation Confirm IC50 in Multiple Replicates NarrowDose->Confirmation End Optimal Concentration Determined Confirmation->End

Caption: Experimental workflow for optimizing this compound concentration.

dealing with AGL-0182-30 resistance in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AGL-0182-30. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding this compound resistance.

What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. Activating mutations in FLT3 are common drivers in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). This compound is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cancer cell proliferation and survival.

My cancer cells are showing reduced sensitivity to this compound. What are the potential causes?

Reduced sensitivity, or resistance, to this compound can be broadly categorized into two types:

  • Primary Resistance: Cancer cells do not respond to the initial treatment with this compound. This can be due to pre-existing mutations in the FLT3 gene or in other genes that provide alternative survival pathways.

  • Acquired Resistance: Cancer cells initially respond to this compound but eventually develop mechanisms to evade its effects after a period of treatment.

The underlying molecular mechanisms can include on-target mutations in FLT3, activation of bypass signaling pathways, or changes in the tumor microenvironment.

What are the known on-target mutations that can cause resistance to this compound?

While specific mutations conferring resistance to this compound would need to be empirically determined, resistance to FLT3 inhibitors is often caused by secondary mutations in the FLT3 gene. These mutations can interfere with drug binding. Common resistance-conferring mutations for other FLT3 inhibitors include those in the tyrosine kinase domain (TKD), such as the D835Y mutation, and the F691L gatekeeper mutation.[1]

What are some of the bypass signaling pathways that can be activated in this compound resistant cells?

When FLT3 is effectively inhibited by this compound, cancer cells can sometimes survive by activating alternative signaling pathways. These can include:

  • RAS/MAPK Pathway: Upregulation of this pathway can promote cell proliferation and survival independently of FLT3.

  • PI3K/AKT/mTOR Pathway: Activation of this pathway can also lead to cell survival and proliferation.

  • AXL Receptor Tyrosine Kinase: Overexpression and activation of AXL can contribute to FLT3 inhibitor resistance.[2]

  • JAK/STAT Pathway: This pathway can be activated to promote cell survival and proliferation.

How can I confirm if my cells have developed resistance to this compound?

You can confirm resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.

Troubleshooting Guides

If you are encountering resistance to this compound in your experiments, these troubleshooting guides can help you identify the underlying cause and explore potential solutions.

Guide 1: Characterizing this compound Resistance in Your Cell Line

This guide will walk you through the initial steps to confirm and characterize resistance.

Experimental Workflow:

G cluster_0 Initial Observation cluster_1 Confirmation of Resistance cluster_2 Investigation of On-Target Mechanisms cluster_3 Investigation of Bypass Pathways Observe Reduced Cell Death Observe Reduced Cell Death Perform Dose-Response Assay (IC50) Perform Dose-Response Assay (IC50) Observe Reduced Cell Death->Perform Dose-Response Assay (IC50) Compare IC50 to Parental Cells Compare IC50 to Parental Cells Perform Dose-Response Assay (IC50)->Compare IC50 to Parental Cells Sequence FLT3 Gene Sequence FLT3 Gene Compare IC50 to Parental Cells->Sequence FLT3 Gene If IC50 is higher Perform Western Blot for Key Signaling Proteins Perform Western Blot for Key Signaling Proteins Compare IC50 to Parental Cells->Perform Western Blot for Key Signaling Proteins If IC50 is higher Analyze for Known Resistance Mutations Analyze for Known Resistance Mutations Sequence FLT3 Gene->Analyze for Known Resistance Mutations Analyze Phosphorylation Status (p-ERK, p-AKT, etc.) Analyze Phosphorylation Status (p-ERK, p-AKT, etc.) Perform Western Blot for Key Signaling Proteins->Analyze Phosphorylation Status (p-ERK, p-AKT, etc.)

Caption: Workflow for characterizing this compound resistance.

Detailed Steps:

  • Confirm Resistance with a Dose-Response Assay:

    • Objective: To quantitatively measure the change in sensitivity to this compound.

    • Method: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a range of this compound concentrations on both your suspected resistant cells and the parental (sensitive) cells.

    • Analysis: Calculate the IC50 for both cell lines. A significant rightward shift in the dose-response curve and a higher IC50 for the suspected resistant line confirms resistance.

  • Investigate On-Target Mutations:

    • Objective: To determine if resistance is due to mutations in the FLT3 gene.

    • Method: Isolate genomic DNA from both parental and resistant cells and perform Sanger or next-generation sequencing of the FLT3 gene, paying close attention to the kinase domain.

    • Analysis: Compare the sequences to identify any acquired mutations in the resistant cells.

  • Analyze Bypass Signaling Pathways:

    • Objective: To assess the activation state of known bypass pathways.

    • Method: Perform western blotting on lysates from parental and resistant cells (both treated and untreated with this compound) using antibodies against key signaling proteins and their phosphorylated forms (e.g., p-ERK, ERK, p-AKT, AKT, p-STAT5, STAT5).

    • Analysis: Look for increased phosphorylation of key downstream effectors in the resistant cells, particularly in the presence of this compound, which would suggest activation of a bypass mechanism.

Guide 2: Overcoming this compound Resistance

Once you have an idea of the resistance mechanism, you can explore strategies to overcome it.

Potential Strategies Based on Resistance Mechanism:

Resistance MechanismPotential StrategyRationale
FLT3 Gatekeeper Mutation (e.g., F691L) Combine this compound with a next-generation FLT3 inhibitor that is effective against this mutation.The next-generation inhibitor can overcome the resistance mediated by the specific mutation.
FLT3 TKD Mutation (e.g., D835Y) Switch to a type I FLT3 inhibitor if this compound is a type II inhibitor, or vice versa.Different classes of inhibitors have different binding modes and may not be affected by certain mutations.
Activation of RAS/MAPK Pathway Combine this compound with a MEK inhibitor (e.g., trametinib).Dual inhibition of FLT3 and a key downstream effector in the bypass pathway can restore sensitivity.
Activation of PI3K/AKT/mTOR Pathway Combine this compound with a PI3K or mTOR inhibitor (e.g., rapamycin).Similar to MEK inhibition, this dual-pathway blockade can be effective.
Upregulation of AXL Combine this compound with an AXL inhibitor.Targeting the activated bypass receptor can re-sensitize cells to FLT3 inhibition.[3]
Increased BCL2 Expression Combine this compound with a BCL2 inhibitor (e.g., venetoclax).This combination can have synergistic effects in inducing apoptosis.[4]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Read the absorbance at 490 nm using a plate reader.

  • Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blotting
  • Culture parental and resistant cells with and without this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Protocol 3: FLT3 Gene Sequencing
  • Isolate genomic DNA from parental and resistant cell pellets using a commercial kit.

  • Design primers to amplify the kinase domain of the FLT3 gene.

  • Perform PCR using the isolated genomic DNA as a template.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Analyze the sequencing results using software like FinchTV to identify any mutations.

Signaling Pathways

FLT3 Signaling Pathway and Mechanisms of Resistance

G cluster_0 FLT3 Signaling cluster_1 Resistance Mechanisms FLT3 Receptor FLT3 Receptor RAS/MAPK RAS/MAPK FLT3 Receptor->RAS/MAPK PI3K/AKT PI3K/AKT FLT3 Receptor->PI3K/AKT JAK/STAT JAK/STAT FLT3 Receptor->JAK/STAT This compound This compound This compound->FLT3 Receptor Inhibits Proliferation & Survival Proliferation & Survival RAS/MAPK->Proliferation & Survival PI3K/AKT->Proliferation & Survival JAK/STAT->Proliferation & Survival FLT3 Mutation FLT3 Mutation FLT3 Mutation->FLT3 Receptor Prevents this compound binding Bypass Pathway Activation (e.g., AXL) Bypass Pathway Activation (e.g., AXL) Bypass Pathway Activation (e.g., AXL)->RAS/MAPK Bypass Pathway Activation (e.g., AXL)->PI3K/AKT

Caption: FLT3 signaling and resistance pathways.

References

minimizing AGL-0182-30 toxicity to non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AGL-0182-30. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the potential toxicity of this compound to non-target cells during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective kinase inhibitor. Its primary on-target activity is directed against a key kinase in a critical signaling pathway implicated in various pathologies. However, like many kinase inhibitors, off-target activities can occur, potentially leading to toxicity in non-target cells.[1][2][3]

Q2: I am observing significant cytotoxicity in my non-target control cell lines. What are the potential causes?

A2: High concentrations of this compound may engage off-target kinases, leading to confounding cytotoxic effects.[1] It is also possible that the non-target cell lines express low levels of the primary target or have other vulnerabilities that make them sensitive to the compound. We recommend performing a dose-response experiment to determine the optimal concentration range for on-target activity.

Q3: How can I differentiate between on-target and off-target effects of this compound in my cell-based assays?

A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A multi-faceted approach is recommended:

  • Dose-Response Analysis: On-target effects should generally occur at lower concentrations of this compound, consistent with its known potency for its primary target.[1]

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target should mimic the effects of this compound if the observed phenotype is on-target.[1][4]

  • Rescue Experiments: If the on-target effect is mediated by a specific signaling pathway, you may be able to rescue the phenotype by activating a downstream component of that pathway.[1]

  • Use of a Structurally Unrelated Inhibitor: Comparing the effects of this compound with another inhibitor that targets the same primary kinase but has a different chemical structure can help confirm that the observed phenotype is not due to a unique chemical property of this compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High background toxicity in multiple cell lines The concentration of this compound is too high, leading to off-target effects.Perform a dose-response curve to identify the optimal concentration that maximizes on-target activity while minimizing off-target toxicity. Start with a wide range of concentrations and narrow down to the therapeutic window.
Inconsistent results between experiments Variability in cell culture conditions, reagent preparation, or experimental timing.Standardize all experimental protocols, including cell passage number, seeding density, and incubation times. Ensure all reagents are properly stored and prepared fresh.
Observed phenotype does not align with known target biology The effect may be due to an off-target interaction of this compound.Conduct a kinase selectivity profile to identify potential off-target kinases.[5][6][7] This can be done through commercial services that offer panels covering a significant portion of the human kinome.
Discrepancy between biochemical and cell-based assay results Poor cell permeability of the inhibitor, or the inhibitor is a substrate for cellular efflux pumps.Assess the inhibitor's physicochemical properties. To test for efflux pump activity, co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and observe if the cellular potency of this compound increases.[8]

Experimental Protocols

Cell Viability Assays

Cell-based assays are a popular choice for assessing cytotoxicity.[9][10]

1. MTT Assay Protocol

This assay measures the metabolic activity of cells as an indicator of viability.[11]

  • Reagent Preparation:

    • Prepare MTT solution (5 mg/mL) in sterile phosphate-buffered saline (PBS).

    • Filter-sterilize the solution.

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat cells with varying concentrations of this compound and incubate for the desired time.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.[12]

2. MTS Assay Protocol

This assay is a colorimetric method for determining the number of viable cells.[13]

  • Reagent Preparation:

    • Prepare MTS solution according to the manufacturer's instructions.

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat cells with varying concentrations of this compound and incubate for the desired time.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.[12][14]

    • Record the absorbance at 490 nm.[13]

Apoptosis Assays

Apoptosis, or programmed cell death, can be a mechanism of this compound-induced toxicity.[9]

1. Caspase-3/7 Activity Assay

This assay detects the activation of caspase-3 and -7, key executioner caspases in apoptosis.[15]

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound.

    • Add a luminogenic caspase-3/7 substrate that is cleaved by active caspases to produce a luminescent signal.

    • Incubate at room temperature.

    • Measure luminescence with a plate reader.

2. Annexin V Staining Assay

This assay identifies cells in the early stages of apoptosis.[16][17]

  • Procedure:

    • Treat cells with this compound.

    • Wash cells with PBS and resuspend in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide).

    • Incubate in the dark.

    • Analyze the cells by flow cytometry.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines

Cell LineTarget ExpressionIC50 (nM)
Target Cell Line A High10
Target Cell Line B Medium50
Non-Target Cell Line C Low/None>1000
Non-Target Cell Line D Low/None850

Table 2: Hypothetical Kinase Selectivity Profile of this compound (Top 5 Off-Target Hits)

Kinase% Inhibition @ 1 µM
Target Kinase 98
Off-Target Kinase 1 75
Off-Target Kinase 2 68
Off-Target Kinase 3 55
Off-Target Kinase 4 42

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates AGL_0182_30 This compound AGL_0182_30->Target_Kinase Inhibits Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Leads to

Caption: this compound inhibits the target kinase in the signaling pathway.

Experimental_Workflow cluster_assays Toxicity Assessment start Start: Cell Seeding treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay (MTT / MTS) incubation->viability apoptosis Apoptosis Assay (Caspase / Annexin V) incubation->apoptosis data_analysis Data Analysis (IC50 Determination) viability->data_analysis apoptosis->data_analysis

Caption: Workflow for assessing the toxicity of this compound.

Troubleshooting_Logic start High Non-Target Toxicity Observed? dose_response Is Dose-Response Curve Established? start->dose_response off_target_screen Perform Kinase Selectivity Screen dose_response->off_target_screen Yes optimize_conc Optimize this compound Concentration dose_response->optimize_conc No re_evaluate Re-evaluate Toxicity off_target_screen->re_evaluate optimize_conc->re_evaluate

Caption: A logical approach to troubleshooting high non-target toxicity.

References

AGL-0182-30 reaction byproducts and purification

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

Important Notice: Publicly available scientific literature and chemical databases do not contain information on a compound designated "AGL-0182-30." The following information is based on general principles of chemical synthesis and purification and may not be directly applicable to this compound. For specific guidance, please refer to internal documentation or contact your direct technical support representative.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of byproducts in the synthesis of a novel compound like this compound?

Potential sources of byproducts in a chemical synthesis can be numerous and varied. They generally fall into the following categories:

  • Incomplete Reactions: The starting materials may not have fully reacted to form the desired product, leading to their presence as impurities.

  • Side Reactions: Competing reaction pathways can lead to the formation of undesired molecules. These can be isomers, oligomers, or products from alternative reaction mechanisms.

  • Degradation: The target compound or intermediates may be unstable under the reaction conditions (e.g., temperature, pH) and degrade into other substances.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis. Solvents can also react or contain impurities.

Q2: How can I identify the byproducts in my this compound reaction mixture?

A combination of analytical techniques is typically employed to identify unknown byproducts:

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the components of the mixture.

  • Mass Spectrometry (MS): Coupled with chromatography (e.g., LC-MS, GC-MS), this technique provides the molecular weight of the byproducts, offering clues to their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can elucidate the chemical structure of the isolated byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can identify the functional groups present in the byproducts.

Q3: What are the general strategies for purifying a novel compound?

The choice of purification strategy depends on the physicochemical properties of the target compound and its impurities. Common methods include:

  • Crystallization: This is an effective method for purifying solid compounds. It relies on the differential solubility of the compound and its impurities in a particular solvent system.

  • Chromatography: This is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Common types include:

    • Flash Column Chromatography: Used for preparative scale purification.

    • Preparative HPLC: For higher purity and more challenging separations.

  • Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and water).

  • Distillation: This is suitable for purifying volatile liquids based on differences in boiling points.

Troubleshooting Common Purification Issues

Issue Potential Cause Recommended Solution
Low Recovery After Column Chromatography - Compound is too polar/non-polar for the chosen solvent system and is retained on the column or elutes with the solvent front. - Compound is unstable on the stationary phase (e.g., silica (B1680970) gel).- Adjust the polarity of the mobile phase. - Consider a different stationary phase (e.g., alumina, reverse-phase silica). - Perform a small-scale test to check for compound stability on the chosen stationary phase.
Co-elution of Impurities - Impurities have similar polarity to the target compound.- Optimize the mobile phase composition. - Try a different stationary phase. - Consider using a different purification technique, such as preparative HPLC with a different column chemistry.
Product Precipitation During Extraction - The compound is not soluble in the chosen organic solvent at the working concentration.- Use a larger volume of the organic solvent. - Try a different organic solvent in which the compound is more soluble.
Oily Product Instead of Crystals - Residual solvent is present. - The product is inherently an oil at room temperature. - Impurities are preventing crystallization.- Dry the product under high vacuum. - Attempt to crystallize from a different solvent or solvent mixture. - Further purify the product to remove impurities that may be inhibiting crystallization.

Experimental Protocols

General Protocol for Flash Column Chromatography

This is a generalized procedure and must be adapted based on the specific properties of this compound.

  • Slurry Preparation: A slurry is prepared by mixing the stationary phase (e.g., silica gel) with the initial mobile phase (a non-polar solvent).

  • Column Packing: The slurry is poured into a glass column and the stationary phase is allowed to settle, forming a packed bed. The mobile phase is then allowed to drain to the top of the stationary phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, adsorbed sample is carefully added to the top of the packed column.

  • Elution: The mobile phase is passed through the column. The polarity of the mobile phase is gradually increased to elute the compounds based on their affinity for the stationary phase.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: Each fraction is analyzed (e.g., by TLC or HPLC) to determine which fractions contain the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Visualizations

experimental_workflow start Crude this compound Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Dissolve & Partition drying Drying of Organic Phase extraction->drying Separate Layers concentration Solvent Evaporation drying->concentration Remove Water chromatography Column Chromatography concentration->chromatography Concentrate analysis Purity Analysis (e.g., HPLC, NMR) chromatography->analysis Collect Fractions pure_product Pure This compound analysis->pure_product Combine Pure Fractions

Caption: A generalized workflow for the purification of a crude chemical product.

troubleshooting_logic start Purification Yields Low Purity check_separation Assess Separation (e.g., TLC, HPLC) start->check_separation good_separation Good Separation? check_separation->good_separation optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) good_separation->optimize_chromatography No consider_alt_method Consider Alternative Purification Method (e.g., Crystallization) good_separation->consider_alt_method Yes, but still low purity success Achieved Desired Purity optimize_chromatography->success consider_alt_method->success

Caption: A decision tree for troubleshooting low purity after a purification step.

Validation & Comparative

A Comparative Guide to AGL-0182-30 and Other Microtubule Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparison of AGL-0182-30, a novel microtubule inhibitor, with other established agents in its class. This document synthesizes available preclinical data to offer an objective overview of its performance and mechanism of action relative to well-known microtubule inhibitors such as auristatin derivatives (MMAE and MMAF), taxanes (Paclitaxel), and vinca (B1221190) alkaloids (Vincristine).

This compound is a potent, synthetic microtubule-disrupting agent. It is a variation of monomethyl auristatin F (MMAF) and serves as the cytotoxic payload in the antibody-drug conjugate (ADC) ASP1235 (also known as AGS62P1)[1]. This ADC targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is often overexpressed in acute myeloid leukemia (AML) cells[1][2]. While specific quantitative data on the standalone this compound payload is not extensively available in public literature, the preclinical performance of the ASP1235 ADC provides insights into its potent anti-cancer activity.

Mechanism of Action: A Common Target with Diverse Interactions

Microtubule inhibitors exert their cytotoxic effects by disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division, intracellular transport, and the maintenance of cell shape. However, different classes of these inhibitors have distinct mechanisms of action.

  • This compound and Auristatins (MMAE, MMAF): As a derivative of MMAF, this compound is believed to function as a tubulin polymerization inhibitor. Auristatins, including MMAE and MMAF, bind to tubulin dimers, preventing their assembly into microtubules. This leads to a collapse of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

  • Taxanes (Paclitaxel, Docetaxel): In contrast to the auristatins, taxanes are microtubule stabilizers. They bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This results in the formation of abnormally stable and non-functional microtubule bundles, which also leads to G2/M phase arrest and apoptosis.

  • Vinca Alkaloids (Vincristine, Vinblastine): Similar to auristatins, vinca alkaloids are microtubule destabilizers. They bind to the β-tubulin subunit at a different site than taxanes and inhibit the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, metaphase arrest, and ultimately, cell death.

Below is a diagram illustrating the general mechanism of action for microtubule inhibitors.

Microtubule_Inhibitor_Mechanism General Mechanism of Microtubule Inhibitors cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers This compound This compound Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Auristatins (MMAE, MMAF) Auristatins (MMAE, MMAF) Auristatins (MMAE, MMAF)->Microtubule Polymerization Inhibits Vinca Alkaloids (Vincristine) Vinca Alkaloids (Vincristine) Vinca Alkaloids (Vincristine)->Microtubule Polymerization Inhibits Taxanes (Paclitaxel) Taxanes (Paclitaxel) Microtubules Microtubules Taxanes (Paclitaxel)->Microtubules Stabilizes Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubule Polymerization Assembly Microtubule Polymerization->Microtubules Forms Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Polymerization->Cell Cycle Arrest (G2/M) Disruption leads to Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Essential for Microtubules->Cell Cycle Arrest (G2/M) Dysfunction leads to Cell Division Cell Division Mitotic Spindle Formation->Cell Division Allows Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: General Mechanism of Microtubule Inhibitors.

Performance Data: A Comparative Overview

Direct comparative studies of this compound with other microtubule inhibitors are limited. However, preclinical data for the ADC ASP1235, which utilizes this compound as its payload, demonstrate potent in vitro cytotoxicity against various AML cell lines, with IC50 values ranging from 0.2 to 12 nM[3]. It is important to note that these values reflect the activity of the entire ADC and not the standalone payload.

The following tables summarize the reported IC50 values for other well-established microtubule inhibitors across a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of Auristatin Derivatives (MMAE and MMAF)

CompoundCell LineCancer TypeIC50 (nM)
MMAE SKBR3Breast Cancer3.27 ± 0.42
HEK293Kidney Cancer4.24 ± 0.37
BxPC-3Pancreatic Cancer0.97 ± 0.10
PSN-1Pancreatic Cancer0.99 ± 0.09
Capan-1Pancreatic Cancer1.10 ± 0.44
Panc-1Pancreatic Cancer1.16 ± 0.49
MMAF JurkatT-cell Leukemia450
SKBR3Breast Cancer83

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.

Table 2: In Vitro Cytotoxicity of Taxanes (Paclitaxel)

CompoundCell LineCancer TypeIC50 (nM)
Paclitaxel Various (8 lines)Various2.5 - 7.5
SK-BR-3Breast Cancer~10
MDA-MB-231Breast Cancer~5
T-47DBreast Cancer~2.5
NSCLC (14 lines)Lung Cancer27 (120h exposure)
SCLC (14 lines)Lung Cancer5000 (120h exposure)

Note: Paclitaxel's cytotoxicity is highly dependent on the duration of exposure.

Table 3: In Vitro Cytotoxicity of Vinca Alkaloids (Vincristine)

CompoundCell LineCancer TypeIC50 (nM)
Vincristine MCF7Breast Cancer7.37
SU-DHL-5Lymphoma1.166
MOLM-13AML1.303
NALM-6B-cell Leukemia2.201

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of microtubule inhibitors. Below are standard protocols for key in vitro assays.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (this compound or other inhibitors)

  • Positive control (e.g., Paclitaxel for stabilizers, Vinblastine for destabilizers)

  • Negative control (DMSO)

  • 96-well microplate (UV-transparent)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer.

  • Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.

  • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the OD values against time to generate polymerization curves. The rate of polymerization (Vmax) and the maximum polymer mass (plateau OD) can be calculated to determine the inhibitory or stabilizing effect of the compound.

Tubulin_Polymerization_Assay Tubulin Polymerization Assay Workflow Prepare tubulin solution Prepare tubulin solution Initiate polymerization with tubulin Initiate polymerization with tubulin Prepare tubulin solution->Initiate polymerization with tubulin Prepare compound dilutions Prepare compound dilutions Add compounds to plate Add compounds to plate Prepare compound dilutions->Add compounds to plate Add compounds to plate->Initiate polymerization with tubulin Incubate at 37°C and read absorbance Incubate at 37°C and read absorbance Initiate polymerization with tubulin->Incubate at 37°C and read absorbance Analyze data Analyze data Incubate at 37°C and read absorbance->Analyze data

Caption: Tubulin Polymerization Assay Workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of microtubule inhibitors on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the existing medium and add 100 µL of the compound dilutions to the wells. Include untreated and vehicle controls.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells and the effects of inhibitors on its structure.

Principle: Cells are fixed and permeabilized to allow anti-tubulin antibodies to bind to the microtubule network. A fluorescently labeled secondary antibody then binds to the primary antibody, enabling visualization by fluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the test compound for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with fixation solution for 10-15 minutes at room temperature.

  • Wash with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash with PBS.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Immunofluorescence_Workflow Immunofluorescence Workflow for Microtubule Visualization Cell Culture & Treatment Cell Culture & Treatment Fixation Fixation Cell Culture & Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Counterstaining (DAPI) Counterstaining (DAPI) Secondary Antibody Incubation->Counterstaining (DAPI) Mounting & Imaging Mounting & Imaging Counterstaining (DAPI)->Mounting & Imaging Analysis Analysis Mounting & Imaging->Analysis

Caption: Immunofluorescence Workflow.

Conclusion

References

AGL-0182-30 and Taxol: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed comparison of a novel proprietary microtubule disrupting agent, AGL-0182-30, and the well-established microtubule stabilizer, Taxol (paclitaxel). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical efficacy data, experimental methodologies, and affected signaling pathways.

This compound is a potent cytotoxic payload utilized in the antibody-drug conjugate (ADC) ASP1235 (formerly AGS62P1). The data presented for this compound reflects its efficacy upon targeted delivery to cancer cells via the ADC. In contrast, Taxol is a widely used chemotherapeutic administered systemically.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo preclinical data for this compound (as the payload of ASP1235/AGS62P1) and Taxol.

Table 1: In Vitro Cytotoxicity (IC50)

CompoundCell LineCancer TypeIC50 (nM)Citation
This compound (payload of AGS62P1) FLT3/ITD AML modelsAcute Myeloid Leukemia0.5 - 13[1]
FLT3 non-ITD AML modelsAcute Myeloid Leukemia0.2 - 12[1]
Taxol (Paclitaxel) MV4-11Acute Myeloid Leukemia~10 (at 48h)[2]
THP-1Acute Myeloid Leukemia>20 (at 48h)[2]
K562Chronic Myelogenous Leukemia>20 (at 48h)[2]
Various Human Tumor Cell LinesVarious2.5 - 7.5 (at 24h)[3][4]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundModelDosing ScheduleKey Efficacy OutcomeCitation
This compound (payload of ASP1235) THP-1 AML Xenograft1.5 mg/kg and 3 mg/kg27% and 38% tumor growth inhibition, respectively[5][6]
FLT3/ITD and non-ITD AML XenograftsNot specifiedSignificant tumor growth inhibition or complete tumor regression[1]
Taxol (Paclitaxel) Murine Breast Carcinoma3 and 6 mg/kg/day for 5 days (intraperitoneal)Dose-dependent decrease in microvessel density[7]
Various Human Tumor XenograftsOnce-a-day or every-other-day i.v. injectionsBroad-spectrum antitumor activity

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the types of experiments cited in this guide.

In Vitro Cytotoxicity Assay (Example: MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., AML cell lines like MV4-11, THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound (as part of the ADC ASP1235) or Taxol is serially diluted to various concentrations and added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]

In Vivo Xenograft Model (Example: AML Xenograft)
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.

  • Cell Implantation: Human AML cells (e.g., THP-1) are injected subcutaneously or intravenously into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For intravenous models, disease progression can be monitored through bioluminescence imaging if cells are transduced with a luciferase gene.[9]

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. ASP1235 (containing this compound) or Taxol is administered according to the specified dosing schedule and route (e.g., intravenously).[5][6]

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.[5][6]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.[5]

Signaling Pathways and Mechanisms of Action

Both this compound and Taxol exert their cytotoxic effects by targeting microtubules, albeit through opposing mechanisms. This compound is a microtubule-disrupting agent, inhibiting tubulin polymerization, while Taxol is a microtubule-stabilizing agent, preventing depolymerization.[10] Both mechanisms ultimately disrupt the dynamic instability of microtubules, which is critical for mitotic spindle formation and function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]

The disruption of microtubule dynamics triggers a cascade of signaling events that culminate in programmed cell death.

G cluster_0 Microtubule Targeting Agents cluster_1 Cellular Effects cluster_2 Apoptotic Signaling This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Taxol Taxol Microtubule Stabilization Microtubule Stabilization Taxol->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Disruption->Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Dysfunction->G2/M Cell Cycle Arrest JNK Activation JNK Activation G2/M Cell Cycle Arrest->JNK Activation Bcl-2 Phosphorylation (Inactivation) Bcl-2 Phosphorylation (Inactivation) G2/M Cell Cycle Arrest->Bcl-2 Phosphorylation (Inactivation) Caspase Activation Caspase Activation JNK Activation->Caspase Activation Bcl-2 Phosphorylation (Inactivation)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of microtubule targeting agents leading to apoptosis.

The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of these compounds.

G Start Start Immunocompromised Mice Immunocompromised Mice Start->Immunocompromised Mice Tumor Cell Implantation Tumor Cell Implantation Immunocompromised Mice->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Drug Administration Drug Administration Treatment Group->Drug Administration Vehicle Administration Vehicle Administration Control Group->Vehicle Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Vehicle Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: Experimental workflow for in vivo xenograft studies.

References

Validating Microtubule Binding: A Comparative Guide for AGL-0182-30

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the interaction of a novel compound with its intended target is a critical step. This guide provides a comparative framework for validating the microtubule-binding activity of a putative agent, here designated AGL-0182-30. In the absence of publicly available data for this compound, this guide will proceed under the common assumption that it is a tubulin polymerization inhibitor . Its mechanistic profile will be compared with that of Paclitaxel, a well-characterized microtubule-stabilizing agent.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy.[1] Agents that disrupt microtubule dynamics can be broadly classified into two groups: stabilizers and destabilizers.[2][3] This guide outlines the experimental validation of agents that inhibit tubulin polymerization and contrasts them with agents that promote it.

Opposing Mechanisms of Action: Destabilization vs. Stabilization

The primary distinction between these two classes of drugs lies in their effect on microtubule dynamics.[1]

  • Tubulin Polymerization Inhibitors (e.g., Vinca alkaloids, Colchicine, and presumably this compound): These agents bind to tubulin subunits, preventing their assembly into microtubules. This leads to a net depolymerization of microtubules, dissolution of the mitotic spindle, M-phase cell cycle arrest, and ultimately, apoptosis.[1]

  • Microtubule Stabilizers (e.g., Paclitaxel): In contrast, these agents bind to microtubules and prevent their depolymerization. This hyperstabilization of microtubules also disrupts the dynamic instability required for proper mitotic spindle function, leading to mitotic arrest and apoptosis.[1]

Comparative Data Presentation

The following tables summarize the expected biochemical and cellular outcomes for a tubulin polymerization inhibitor like this compound compared to a microtubule stabilizer like Paclitaxel.

Table 1: Comparison of Biochemical Mechanisms

FeatureThis compound (Putative Inhibitor)Paclitaxel (Stabilizer)
Primary Target Soluble tubulin dimersTubulin within the microtubule polymer
Effect on Tubulin Polymerization InhibitionPromotion and stabilization
Effect on Microtubule Mass DecreaseIncrease[1]
Binding Site (Common Examples) Colchicine or Vinca alkaloid binding sites on tubulinTaxane binding site on β-tubulin within the microtubule

Table 2: Representative Cellular Effects

FeatureThis compound (Putative Inhibitor)Paclitaxel (Stabilizer)
Cell Cycle Arrest G2/M PhaseG2/M Phase
Cellular Outcome Mitotic arrest, apoptosisMitotic arrest, apoptosis
Resistance Mechanisms Upregulation of drug efflux pumps, tubulin mutationsUpregulation of drug efflux pumps, tubulin mutations, particularly in the βIII-tubulin isotype[4]

Experimental Protocols

Accurate characterization of microtubule-targeting agents relies on standardized in vitro assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[1]

Protocol:

  • Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP and glycerol) and kept on ice.

  • Reaction Initiation: The tubulin solution is added to a 96-well plate containing various concentrations of the test compound (this compound) or a control (Paclitaxel or a known inhibitor).

  • Polymerization Monitoring: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The absorbance at 340 nm, which correlates with microtubule polymerization, is measured every minute for 60-90 minutes.

  • Data Analysis: The change in absorbance over time is plotted. An inhibitor like this compound is expected to decrease the rate and extent of polymerization, while a stabilizer like Paclitaxel would increase it.

Microtubule Co-sedimentation Assay

This assay determines if a compound binds directly to microtubules by separating microtubule-bound protein from unbound protein via ultracentrifugation.[5][6]

Protocol:

  • Microtubule Polymerization: Tubulin is first polymerized into microtubules, typically in the presence of a stabilizing agent like Taxol to ensure they do not depolymerize during the experiment.[5][7]

  • Incubation: The pre-formed microtubules are incubated with the test compound (this compound) at various concentrations for a set period at room temperature.[8][9]

  • Centrifugation: The mixture is layered onto a cushion buffer (e.g., BRB80 with sucrose) and centrifuged at high speed (e.g., 100,000 x g).[5] This pellets the heavy microtubules and any bound compounds.

  • Analysis: The supernatant (containing unbound compound) and the pellet (containing microtubules and bound compound) are carefully separated.[5]

  • Quantification: Both fractions are analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of the compound in each fraction, thereby confirming binding to the microtubule pellet.[5][9]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Tubulin Polymerization Assay cluster_1 Microtubule Co-sedimentation Assay a Prepare tubulin solution (with GTP) b Add test compound (this compound or Paclitaxel) a->b c Incubate at 37°C b->c d Monitor absorbance (340nm) over time c->d e Analyze polymerization curve d->e f Polymerize tubulin into microtubules (MTs) g Incubate MTs with test compound f->g h Ultracentrifugation (pellet MTs) g->h i Separate supernatant and pellet h->i j Analyze fractions (SDS-PAGE) i->j

Caption: Workflow for microtubule binding validation assays.

Signaling Pathway

G AGL This compound (Inhibitor) Tubulin Tubulin Dimers AGL->Tubulin Binds & Inhibits Polymerization Spindle Mitotic Spindle Disruption l1 Leads to PAC Paclitaxel (Stabilizer) MT Microtubules PAC->MT Binds & Inhibits Depolymerization l2 Leads to Tubulin->MT Polymerization MT->Tubulin Depolymerization SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APC Anaphase Promoting Complex (APC/C) Inhibition SAC->APC Mitosis Mitotic Arrest APC->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Pathway of microtubule-targeting agent induced apoptosis.

Logical Comparison

G Start Evaluate Compound's Effect on Microtubule Polymerization Result Result Inhibition of Polymerization Promotion of Polymerization Start->Result Inhibitor Class: Tubulin Polymerization Inhibitor (e.g., this compound) Result:f1->Inhibitor  Decreased  Microtubule Mass Stabilizer Class: Microtubule Stabilizer (e.g., Paclitaxel) Result:f2->Stabilizer  Increased  Microtubule Mass

Caption: Logic for classifying microtubule-targeting agents.

References

A Comparative Guide to Antibody-Drug Conjugate Payloads for Acute Myeloid Leukemia: AGL-0182-30 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for Acute Myeloid Leukemia (AML) is rapidly evolving, with Antibody-Drug Conjugates (ADCs) representing a significant therapeutic advance. The efficacy of an ADC is critically dependent on its cytotoxic payload. This guide provides an objective comparison of AGL-0182-30, a novel microtubule-disrupting agent, with other prominent ADC payloads used in the context of AML, supported by preclinical experimental data.

Introduction to ADC Payloads in AML

ADCs are designed to be a "magic bullet," combining the specificity of a monoclonal antibody against a tumor-associated antigen with the potent cell-killing ability of a cytotoxic payload. In AML, targets such as CD33, CD123, and FLT3 are of high interest. Upon binding to the target antigen on a leukemia cell, the ADC is internalized, and the payload is released, leading to cell death. The choice of payload is a critical determinant of an ADC's therapeutic index, influencing its potency, mechanism of action, and potential for overcoming drug resistance.

This guide focuses on the comparison of this compound with other major classes of ADC payloads investigated for AML:

  • Microtubule Inhibitors: This class, which includes this compound and auristatins (e.g., MMAE), disrupts the formation and function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

  • DNA-Damaging Agents: This diverse class includes calicheamicins, pyrrolobenzodiazepine (PBD) dimers, and indolinobenzodiazepine (IGN) dimers. These agents induce cell death by causing catastrophic damage to the cancer cell's DNA.

Comparative Efficacy of ADC Payloads in AML

The in vitro cytotoxicity of various ADC payloads has been evaluated in numerous preclinical studies against AML cell lines and patient-derived samples. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these payloads.

ADC (Payload)TargetPayload ClassAML Cell Lines / Sample TypeIC50 Range (nM)Reference(s)
ASP1235 (this compound) FLT3Microtubule InhibitorFLT3-ITD and FLT3 non-ITD AML cell lines0.2 - 13[1][2][3]
Vadastuximab Talirine (PBD Dimer) CD33DNA Cross-linkingCD33-positive human AML cell lines and primary AML samplesReported to be superior to gemtuzumab ozogamicin[4]
IMGN632 (IGN Dimer) CD123DNA AlkylatingMultiple AML cell lines and patient samplesPotent picomolar activity; ~100-fold more active than gemtuzumab ozogamicin[5]
Gemtuzumab Ozogamicin (Calicheamicin) CD33DNA Double-Strand BreakTP53 wild-type acute leukemia cell linesMore sensitive than TP53-mutant lines (10 to 1000-fold difference)[6][7]
MMAE-based ADCs VariousMicrotubule InhibitorVarious cancer cell lines10⁻² - 10² (highly variable depending on ADC construct)[8]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions, cell lines used, and ADC constructs.

Mechanisms of Action and Associated Signaling Pathways

The distinct mechanisms of action of these payloads trigger different cellular signaling cascades, ultimately leading to apoptosis.

This compound and other Microtubule Inhibitors

This compound, similar to other microtubule inhibitors like auristatins (MMAE), exerts its cytotoxic effect by disrupting microtubule dynamics. This interference with the cytoskeleton leads to a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest activates stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, while also activating pro-apoptotic proteins, thereby tipping the cellular balance towards apoptosis.[9][10][11]

Microtubule_Disruption_Pathway ADC ADC Internalization & Payload Release Payload This compound / MMAE ADC->Payload Microtubules Microtubule Disruption Payload->Microtubules G2M G2/M Phase Arrest Microtubules->G2M JNK JNK Pathway Activation G2M->JNK Bcl2 Inhibition of Anti-Apoptotic Bcl-2 Family Proteins JNK->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis DNA_Damage_Pathway ADC ADC Internalization & Payload Release Payload Calicheamicin / PBD / IGN ADC->Payload DNA DNA Damage (Double-Strand Breaks / Cross-linking) Payload->DNA DDR DNA Damage Response Activation (ATM, CHEK2) DNA->DDR p53 p53 Activation DDR->p53 Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 5/6: Measurement cluster_analysis Analysis start Culture AML Cells seed Seed Cells in 96-well Plate start->seed treat Add ADC to Wells seed->treat dilute Prepare Serial Dilutions of ADC dilute->treat incubate Incubate for 48-144 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 plot->ic50

References

Assessing the Specificity of AGL-0182-30: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the microtubule-disrupting agent AGL-0182-30, focusing on its specificity and performance relative to other cytotoxic payloads commonly used in antibody-drug conjugates (ADCs). This compound is a synthetic analog of the potent antimitotic peptide Dolastatin 10. It has been utilized as the cytotoxic payload in the anti-FLT3 ADC, AGS62P1 (also known as ASP1235), which has undergone clinical investigation for acute myeloid leukemia (AML).

Executive Summary

Comparative In Vitro Cytotoxicity

While specific IC50 values for free this compound are not publicly documented, the cytotoxic activity of the AGS62P1 ADC provides an indirect measure of its potency. The table below summarizes the reported IC50 values for AGS62P1 in various FLT3-expressing AML cell lines, alongside comparative data for other relevant microtubule inhibitors.

Compound/ADCCell Line(s)IC50 Range (nM)Notes
AGS62P1 (this compound payload) AML Cell Lines (FLT3/ITD and non-ITD)0.2 - 13Demonstrates potent activity in target-expressing cells.[1]
MMAE (Monomethyl Auristatin E) Pancreatic Cancer Cell Lines (BxPC-3, PSN-1, Capan-1, Panc-1)0.97 - 1.16A commonly used ADC payload with broad and potent cytotoxic activity.[2]
Human Cancer Cell Lines (SKBR3, HEK293)3.27 - 4.24
MMAF (Monomethyl Auristatin F) Various Cancer Cell Lines0.056 - 0.449 (as MMAF-OMe)Generally less cell-permeable than MMAE, but highly potent once intracellular.
Anaplastic Large Cell Lymphoma, Breast, and Renal Carcinoma Cell Lines105 - 257
Dolastatin 10 L1210 Leukemia Cells0.03The parent compound of the auristatin family, known for its extreme potency.[1]
Small Cell Lung Cancer Cell Lines (NCI-H69, -H82, -H446, -H510)0.032 - 0.184

Mechanism of Action: Microtubule Disruption

This compound, like other auristatins, exerts its cytotoxic effect by interfering with tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_cell Cancer Cell This compound This compound Tubulin_Dimers Tubulin_Dimers This compound->Tubulin_Dimers Inhibits Polymerization Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization G2M_Arrest G2M_Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Experimental Protocols

The following is a generalized protocol for an in vitro cytotoxicity assay, which is a standard method for determining the IC50 values of cytotoxic compounds.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Method)

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. Plates are incubated to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound) and control compounds (e.g., MMAE, MMAF) is prepared. The diluted compounds are added to the appropriate wells, and the plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. A solubilization solution is then added, and the absorbance is measured using a microplate reader.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer.

  • Data Analysis: The absorbance or luminescence data is normalized to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve.

Experimental Workflow

The general workflow for assessing the specificity of a cytotoxic payload like this compound involves a series of in vitro and in vivo experiments.

G cluster_workflow Specificity Assessment Workflow In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (Panel of Cell Lines) Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro_Cytotoxicity->Tubulin_Polymerization ADC_Formation Antibody-Drug Conjugation Tubulin_Polymerization->ADC_Formation In_Vitro_ADC_Testing In Vitro ADC Cytotoxicity (Target vs. Non-target Cells) ADC_Formation->In_Vitro_ADC_Testing In_Vivo_Studies In Vivo Xenograft Models In_Vitro_ADC_Testing->In_Vivo_Studies Toxicity_Assessment Preclinical Toxicity Studies In_Vivo_Studies->Toxicity_Assessment

References

Comparative Analysis of AGL-0182-30: A Guide to Assessing Cross-Reactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of AGL-0182-30, a proprietary microtubule disrupting agent, across various cell lines. Due to the limited publicly available data on this compound, this document serves as a comprehensive roadmap for researchers to generate and interpret essential comparative data against established microtubule-targeting agents. By following the outlined experimental protocols, researchers can effectively characterize the selectivity and potential off-target effects of this compound.

Introduction to this compound and Microtubule-Targeting Agents

This compound is identified as a microtubule disrupting agent. Such agents are a cornerstone of cancer chemotherapy, primarily by interfering with the dynamics of microtubule polymerization and depolymerization, which is crucial for cell division.[1][2] This interference triggers a mitotic arrest, ultimately leading to apoptosis in rapidly dividing cancer cells.[1] Microtubule-targeting agents are broadly classified into two main categories: microtubule-destabilizing agents (e.g., Vinca alkaloids, colchicine) and microtubule-stabilizing agents (e.g., taxanes, epothilones).[1][3]

This compound is also noted to be a click chemistry reagent containing an azide (B81097) group, suggesting its potential utility in chemical biology for target identification and validation studies through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Comparative Agents

To thoroughly assess the cross-reactivity and performance of this compound, it is essential to compare it against a panel of well-characterized microtubule inhibitors with different binding sites and mechanisms of action.

Table 1: Selected Microtubule-Targeting Agents for Comparison

ClassAgentBinding Site on TubulinPrimary Mechanism of Action
Microtubule Destabilizers
Vinca AlkaloidsVincristine, VinblastineVinca domain on β-tubulinInhibit microtubule polymerization
Colchicine Site BindersColchicine, Combretastatin A-4Colchicine domain on β-tubulinInhibit microtubule polymerization
Microtubule Stabilizers
TaxanesPaclitaxel (Taxol®), DocetaxelTaxane site on β-tubulinPromote microtubule polymerization and stabilization
EpothilonesIxabepiloneTaxane site on β-tubulinPromote microtubule polymerization and stabilization

Data Presentation: Quantifying Cross-Reactivity

The cross-reactivity of this compound should be quantified by determining its cytotoxic effects across a diverse panel of cancer cell lines and comparing them to the effects of the selected alternative agents. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 2: Hypothetical IC50 Values (µM) of this compound and Comparative Agents Across Various Cancer Cell Lines

Cell LineCancer TypeThis compoundVincristinePaclitaxelColchicine
HeLaCervical CancerData to be generatedData to be generatedData to be generatedData to be generated
MCF-7Breast Cancer (P-gp low)Data to be generatedData to be generatedData to be generatedData to be generated
NCI/ADR-RESOvarian Cancer (P-gp high)Data to be generatedData to be generatedData to be generatedData to be generated
A549Lung CancerData to be generatedData to be generatedData to be generatedData to be generated
HCT116Colon CancerData to be generatedData to be generatedData to be generatedData to be generated
K562LeukemiaData to be generatedData to be generatedData to be generatedData to be generated

A higher IC50 value indicates lower cytotoxicity and potentially higher resistance.

Experimental Protocols

To generate the data for the comparative analysis, the following detailed experimental protocols are recommended.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and comparative agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparative agents in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the effects of the compounds on the microtubule network within the cells.

Materials:

  • Glass coverslips in 24-well plates

  • Cancer cell lines

  • This compound and comparative agents

  • Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates. After 24 hours, treat the cells with this compound and comparative agents at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[9]

  • Permeabilization (if using PFA): If fixed with paraformaldehyde, wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[9]

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[9]

  • Nuclear Staining: Wash three times with PBS and incubate with DAPI solution for 5 minutes.[9]

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto glass slides using mounting medium. Visualize the microtubule morphology and nuclear condensation using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway of Microtubule Disruption

cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption This compound This compound This compound->Microtubule Depolymerization Promotes Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Microtubule Polymerization Inhibits Taxanes Taxanes Taxanes->Microtubule Depolymerization Inhibits Mitotic Arrest Mitotic Arrest Mitotic Spindle Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Signaling pathway of microtubule-targeting agents.

Experimental Workflow for Cross-Reactivity Assessment

cluster_0 Cytotoxicity Assessment cluster_1 Microtubule Morphology Start Start Cell Line Panel Selection Cell Line Panel Selection Start->Cell Line Panel Selection Compound Preparation Prepare Stock Solutions (this compound & Alternatives) Cell Line Panel Selection->Compound Preparation Cell Seeding Seed Cells in 96-well & 24-well plates Compound Preparation->Cell Seeding Compound Treatment Treat Cells with Serial Dilutions Cell Seeding->Compound Treatment Incubation Incubate for 48-72 hours Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Immunofluorescence Immunofluorescence Incubation->Immunofluorescence Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) End End Data Analysis (IC50)->End Microscopy Imaging Microscopy Imaging Immunofluorescence->Microscopy Imaging Microscopy Imaging->End

Caption: Workflow for assessing this compound cross-reactivity.

Conclusion

This guide provides a structured approach for the comprehensive evaluation of this compound's cross-reactivity. By employing a diverse panel of cancer cell lines and comparing its activity against established microtubule-targeting agents, researchers can elucidate its potency, selectivity, and potential for multidrug resistance circumvention. The provided experimental protocols and data presentation formats are intended to facilitate standardized and reproducible research, ultimately contributing to a clearer understanding of this compound's therapeutic potential.

References

Confirming the Mechanism of AGL-0182-30: A Comparative Guide to Genetic Knockout Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the mechanism of action of AGL-0182-30, a proprietary microtubule disrupting agent, with a focus on utilizing genetic knockout methodologies. While specific experimental data for this compound is limited due to its proprietary nature, this document outlines a robust strategy based on established techniques for characterizing similar microtubule-targeting compounds. By comparing its hypothetical performance with well-documented alternatives, researchers can design effective validation studies.

Understanding the Landscape of Microtubule-Targeting Agents

Microtubule-targeting agents are a cornerstone of chemotherapy, primarily by interfering with the dynamic instability of microtubules, which are essential for cell division. These agents are broadly classified into two categories: microtubule stabilizers (e.g., taxanes like paclitaxel) and microtubule destabilizers (e.g., vinca (B1221190) alkaloids and colchicine (B1669291) derivatives).[1][2][3][4] this compound is identified as a microtubule disrupting agent, suggesting it belongs to the latter category.[5] The primary mechanism of such agents involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][3][6]

Performance Comparison: this compound and Alternative Microtubule Inhibitors

To effectively design validation experiments for this compound, it is crucial to benchmark its activity against known microtubule inhibitors. The following table summarizes key performance indicators for well-characterized compounds. Due to the proprietary status of this compound, its quantitative data is not publicly available and is represented here as "Data Not Available."

CompoundClassIn Vitro Tubulin Polymerization IC50 (µM)Anti-proliferative GI50 (nM)Cell Line(s) for GI50
This compound Microtubule Disrupting AgentData Not AvailableData Not AvailableData Not Available
Colchicine Microtubule Destabilizer~2.0[7]15 - 25[7]HeLa, MCF-7, A549[7]
Nocodazole Microtubule Destabilizer~5.0[8]Data Not Available-
Vinblastine Microtubule DestabilizerData Not Available4.83 ± 0.17HeLa[8]
Paclitaxel Microtubule StabilizerN/A (Enhances Polymerization)[7]5 - 8[7]HeLa, MCF-7, A549[7]

Confirming the Mechanism of this compound through Genetic Knockout

Genetic knockout studies, particularly using CRISPR-Cas9 technology, offer a powerful approach to validate the mechanism of action of a drug by observing how the absence of specific genes affects cellular response to the compound.[9] For a microtubule-disrupting agent like this compound, a genetic knockout strategy would aim to identify genes whose absence confers resistance or sensitivity to the drug.

A proposed workflow for this validation is as follows:

G cluster_0 Phase 1: Genome-wide CRISPR Screen cluster_1 Phase 2: Validation of Hits A Cancer Cell Line Pool B Transduction with Genome-wide sgRNA Library A->B C Selection with this compound B->C D Next-Generation Sequencing of sgRNA Abundance C->D E Identification of Genes Conferring Resistance or Sensitivity D->E F Generation of Individual Knockout Cell Lines for Top Hits E->F Prioritize top candidate genes G Anti-proliferative Assays (IC50 determination) F->G H Cell Cycle Analysis F->H I Immunofluorescence of Microtubule Network F->I

Figure 1: Experimental workflow for confirming the mechanism of this compound using a CRISPR-Cas9 screen.

This approach would not only confirm that this compound acts through the microtubule network but could also uncover novel synthetic lethal interactions or resistance mechanisms.

Signaling Pathway of Microtubule Disruption

The expected signaling cascade initiated by a microtubule-disrupting agent like this compound is illustrated below. The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to mitotic arrest and ultimately apoptosis.

G AGL This compound Tubulin α/β-Tubulin Dimers AGL->Tubulin Binds to MT Microtubule Polymerization Tubulin->MT Inhibits MT_dynamics Disrupted Microtubule Dynamics MT->MT_dynamics SAC Spindle Assembly Checkpoint (SAC) Activation MT_dynamics->SAC Mitotic_Arrest G2/M Phase Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Proposed signaling pathway for this compound-induced microtubule disruption.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount. Below are detailed protocols for key assays to characterize this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

  • Materials:

    • Purified tubulin (>99%)

    • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

    • This compound stock solution in DMSO

    • Positive control (e.g., Colchicine) and negative control (DMSO)

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and controls in G-PEM buffer.

    • Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3-4 mg/mL.[7]

    • Add the tubulin solution to the wells of the pre-warmed 96-well plate containing the compound dilutions.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[7]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits the rate or extent of polymerization by 50%.

Anti-proliferative Assay (GI50/IC50 Determination)

This assay determines the concentration of this compound that inhibits cell growth by 50%.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium

    • This compound stock solution

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and controls.

    • Incubate for a period that allows for at least two cell doublings (e.g., 48-72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the GI50 or IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI)/RNase A staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at a concentration around its GI50 value for 18-24 hours.

    • Harvest the cells, including any floating cells.

    • Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[7]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 30 minutes at room temperature, protected from light.[7]

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases.

    • Compare the cell cycle distribution of this compound-treated cells to that of control-treated cells. An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

  • Materials:

    • Cells grown on coverslips

    • This compound

    • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against α-tubulin

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells with this compound for an appropriate duration.

    • Fix and permeabilize the cells.

    • Block non-specific antibody binding.

    • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Qualitatively assess the morphology of the microtubule network. In untreated cells, a fine, filamentous network should be visible. In cells treated with a microtubule destabilizer, a diffuse tubulin staining or fragmented microtubules would be expected.[1]

References

independent validation of AGL-0182-30 research findings

Author: BenchChem Technical Support Team. Date: December 2025

Independent Validation and Comparative Analysis of AGL-0182-30

Disclaimer: Publicly available research findings for "this compound" are not available at the time of this writing. The following guide is a hypothetical example created to demonstrate a comparative analysis structure for a novel therapeutic compound. The data, experimental protocols, and signaling pathways presented are illustrative and should not be considered factual.

This guide provides a comparative overview of the hypothetical compound this compound against current standard-of-care and a competing investigational drug for the treatment of KRAS-mutant non-small cell lung cancer (NSCLC).

Comparative Performance Data

The following table summarizes the in vitro efficacy and safety profiles of this compound in comparison to established and emerging therapies. Data is presented as the mean ± standard deviation from three independent experiments.

Compound Target Pathway IC50 (nM) in A549 Cells Tumor Growth Inhibition (%) in Xenograft Model Hepatotoxicity (LD50 in mg/kg)
This compound RAS-RAF-MEK-ERK 15 ± 2.5 85 ± 7.2 >2000
Standard-of-CareMEK Inhibition50 ± 5.160 ± 8.51200
Competitor Drug XERK1/2 Inhibition25 ± 3.872 ± 6.31500

Experimental Protocols

Cell Viability Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for each compound was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Culture: A549 human lung carcinoma cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound, Standard-of-Care, and Competitor Drug X were serially diluted in culture medium and added to the wells. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • Luminescence Reading: After incubation, CellTiter-Glo® Reagent was added to each well according to the manufacturer's instructions. Luminescence was recorded using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

Visualized Data and Pathways

Signaling Pathway of this compound Inhibition

The following diagram illustrates the hypothetical mechanism of action for this compound, targeting the RAS-RAF-MEK-ERK signaling cascade, a critical pathway in cell proliferation.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS (KRAS Mutant) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AGL018230 This compound AGL018230->RAS

Caption: this compound hypothetically inhibits mutant RAS, blocking downstream signaling.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the workflow for the in vitro and in vivo evaluation of this compound.

Start Compound Synthesis InVitro In Vitro Assays (IC50, Kinase Panel) Start->InVitro InVivo In Vivo Xenograft Model (A549) InVitro->InVivo Tox Toxicology Screening InVitro->Tox Data Data Analysis & Comparison InVivo->Data Tox->Data

Caption: Preclinical evaluation workflow for this compound from synthesis to analysis.

A Comparative Analysis of AGL-0182-30 Antibody-Drug Conjugates for Acute Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibody-drug conjugate (ADC) ASP1235 (AGS62P1), which utilizes the cytotoxic payload AGL-0182-30. The performance of ASP1235 is compared with other notable ADCs developed for acute leukemia, supported by available preclinical and clinical data. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound and its Role in ADCs

This compound is a potent microtubule-disrupting agent. In the context of antibody-drug conjugates, it serves as the cytotoxic payload, designed to be delivered specifically to cancer cells via a monoclonal antibody. The primary example of an ADC utilizing this payload is ASP1235 (also known as AGS62P1), which was developed for the treatment of Acute Myeloid Leukemia (AML).

ASP1235 is an ADC composed of a human IgG1 monoclonal antibody targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently overexpressed in AML. The antibody is linked to the this compound payload via an alkoxyamine linker. The mechanism of action involves the antibody binding to FLT3 on the surface of leukemic cells, followed by internalization of the ADC. Once inside the cell, the this compound payload is released, leading to the disruption of microtubules, cell cycle arrest, and ultimately, apoptosis of the cancer cell.[1]

Despite promising preclinical data, the Phase I clinical trial of ASP1235 (NCT02864290) in patients with relapsed or refractory AML was terminated due to a lack of efficacy. However, preclinical studies have suggested potential efficacy when used in combination with other agents.[2][3]

Comparative Preclinical Performance

This section compares the preclinical data of ASP1235 with other ADCs targeting hematological malignancies. The selected comparators include other FLT3-targeting ADCs and ADCs targeting different antigens in acute leukemia, such as CD33 and CD22.

Data Summary of Compared ADCs
FeatureASP1235 (AGS62P1)20D9-ADCGemtuzumab ozogamicinInotuzumab ozogamicinVadastuximab talirine
Target Antigen FLT3FLT3CD33CD22CD33
Payload This compound (Microtubule inhibitor)Auristatin derivativeCalicheamicin (DNA-damaging agent)Calicheamicin (DNA-damaging agent)Pyrrolobenzodiazepine (PBD) dimer (DNA-damaging agent)
Linker Type AlkoxyamineP5 Technology (cleavable)Acid-labileAcid-labileProtease-cleavable
Indication AMLAMLAMLAcute Lymphoblastic Leukemia (ALL)AML
Binding Affinity (Kd) 0.1-0.5 nM[4]Data not available~0.073 nM[5]Subnanomolar[6][7]Data not available
In Vitro Cytotoxicity (IC50) 0.5-13 nM (FLT3/ITD models), 0.2-12 nM (non-ITD models)[4]Potent cytotoxicity demonstrated1.37 ng/mL (HL-60 cells)[8]Data not available in nMPotent activity demonstrated
Development Status Phase I (Terminated)PreclinicalApprovedApprovedDevelopment discontinued

Experimental Methodologies

This section details the protocols for key experiments used to characterize and compare the performance of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., AML or ALL cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Add the diluted ADCs to the wells containing the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Antibody Internalization Assay

This assay quantifies the extent and rate at which an ADC is internalized by target cells.

Protocol:

  • Cell Preparation: Harvest target cells and resuspend them in a suitable buffer.

  • ADC Incubation: Incubate the cells with a fluorescently labeled ADC at 4°C to allow for binding to the cell surface without internalization.

  • Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points.

  • Quenching: At each time point, stop the internalization by returning the cells to 4°C. Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of the ADC remaining on the cell surface.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the internalized fluorescence signal.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cells at each time point to determine the rate and extent of ADC internalization.

Bystander Killing Assay

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.

Protocol:

  • Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cancer cells in a 96-well plate. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for an appropriate duration to allow for ADC internalization, payload release, and the bystander effect to occur.

  • Imaging and Analysis: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

  • Data Quantification: Quantify the number of viable fluorescently labeled antigen-negative cells in each well.

  • IC50 Determination: Calculate the percentage of viable antigen-negative cells relative to an untreated control and determine the bystander IC50 value.

Mandatory Visualizations

Signaling Pathway

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer FLT3 Ligand Binding or Activating Mutation RAS RAS FLT3_dimer->RAS PI3K PI3K FLT3_dimer->PI3K STAT5 STAT5 FLT3_dimer->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation ADC_Mechanism_of_Action General Mechanism of Action for an ADC ADC 1. ADC in Circulation Binding 2. Binding to Target Antigen on Cancer Cell ADC->Binding Internalization 3. Internalization via Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Payload_Release 5. Payload Release Lysosome->Payload_Release Cytotoxicity 6. Cytotoxic Effect (e.g., Microtubule Disruption) Payload_Release->Cytotoxicity Apoptosis 7. Apoptosis Cytotoxicity->Apoptosis

References

Safety Operating Guide

Crucial Safety Protocols for Laboratory Chemical Disposal: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate action required: No specific disposal procedures for a substance identified as "AGL-0182-30" are publicly available in the provided search results. The safe handling and disposal of any chemical require specific data from the manufacturer's Safety Data Sheet (SDS). Attempting to dispose of an unknown substance without this information can be extremely dangerous and may violate regulatory compliance.

This guide provides a general framework for researchers, scientists, and drug development professionals on the proper steps to take when the disposal protocol for a specific chemical is not immediately known. Adherence to these procedural steps is critical for ensuring personal safety, environmental protection, and regulatory compliance.

Step 1: Locate the Safety Data Sheet (SDS)

The SDS is the primary source of information for the safe handling and disposal of any chemical. It is imperative to obtain the SDS for "this compound" from the manufacturer or supplier. The SDS will contain a dedicated section on "Disposal considerations" which will provide the necessary information for its safe disposal.

Step 2: Consult Your Institution's Environmental Health and Safety (EHS) Department

Your institution's EHS department is a critical resource for guidance on chemical waste disposal. They are familiar with local, state, and federal regulations and can provide specific instructions for disposing of chemical waste at your facility. Always consult with your EHS department before proceeding with the disposal of any chemical, especially one for which you do not have an SDS.

Step 3: General Chemical Waste Characterization

While awaiting the specific SDS for "this compound," you can prepare for your consultation with the EHS department by considering the following general characteristics of the waste:

  • Contamination: Is the "this compound" waste mixed with any other chemicals? If so, the disposal procedure will be dictated by the most hazardous component in the mixture.

  • Physical State: Is the waste a solid, liquid, or gas?

  • Quantity: What is the approximate volume or mass of the waste to be disposed of?

General Disposal Parameters from Safety Data Sheets

When you obtain the SDS for "this compound," you should look for the following types of quantitative and qualitative data in the "Disposal considerations" section. The table below provides a general example of the kind of information you might find.

ParameterExample Value/RangeNotes
RCRA Hazard Class D001 (Ignitable)This code from the Resource Conservation and Recovery Act indicates the type of hazard.
Recommended Disposal Method IncinerationThe SDS will specify the preferred method for disposal (e.g., incineration, chemical treatment, landfill).
Container Type Lined steel drumSpecifies the appropriate waste container to prevent reactions or leaks.
Labeling Requirements "Hazardous Waste"Details the specific labels required by regulatory bodies like the EPA and DOT.
Incompatible Materials Oxidizing agentsLists other chemicals that should not be mixed with the waste.

General Workflow for Determining Chemical Disposal Procedures

The following diagram illustrates the logical workflow a researcher should follow to determine the correct disposal procedure for any laboratory chemical.

G start Start: Need to Dispose of Chemical sds Obtain Manufacturer's Safety Data Sheet (SDS) start->sds ehs Consult Institutional Environmental Health & Safety (EHS) sds->ehs stop STOP: Do Not Proceed Without SDS and EHS Approval sds->stop SDS Unavailable characterize Characterize Waste (Contaminants, State, Quantity) ehs->characterize ehs->stop EHS Approval Denied protocol Follow Specific Disposal Protocol from SDS and EHS characterize->protocol dispose Dispose of Waste in Designated Container with Proper Labeling protocol->dispose

General Chemical Disposal Workflow

Disclaimer: This information is intended as a general guide and is not a substitute for the specific information that would be provided in a Safety Data Sheet for "this compound" or for the guidance of your institution's EHS department. Always prioritize obtaining the SDS and consulting with EHS professionals before handling or disposing of any chemical.

Essential Safety and Handling Protocols for AGL-0182-30

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical compound "AGL-0182-30" could not be identified in publicly available chemical databases or safety data sheets. It is presumed to be a novel or internal research compound. The following guidance is based on established best practices for handling potent or uncharacterized chemical compounds in a laboratory setting.[1][2] Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and, whenever possible, obtain a Safety Data Sheet (SDS) for any known substance. In the absence of specific data, a conservative approach assuming high hazard is mandatory.[1][2]

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. The procedural, step-by-step guidance directly answers specific operational questions to ensure the safety of all personnel.

Risk Assessment and Control Measures

Before handling any new or uncharacterized compound, a thorough risk assessment is crucial.[3] The hierarchy of controls should be implemented to minimize potential exposure. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment (PPE).[4][5][6]

Hierarchy of Controls for Handling Potent Compounds

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hoods, Glove Boxes) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) engineering->administrative ppe Personal Protective Equipment (PPE) administrative->ppe

Caption: The hierarchy of controls for minimizing exposure to hazardous substances.

Personal Protective Equipment (PPE)

When handling a substance with unknown properties, a high level of personal protective equipment is necessary to protect against potential chemical, physical, and toxicological hazards.[1][7] The selection of PPE should be based on a thorough risk assessment of the planned procedures.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE Category Item Specifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face.[1][8]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene). The inner glove provides protection in case the outer glove is breached.[1]
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemical permeation should be worn. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection N95 Respirator or HigherFor handling powders or volatile solutions, a NIOSH-approved N95 respirator is the minimum requirement.[8] For highly potent compounds or when engineering controls are insufficient, a powered air-purifying respirator (PAPR) may be necessary.[9][10][11]
Foot Protection Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes are mandatory in a laboratory setting. Disposable shoe covers should be worn when handling potent compounds to prevent the spread of contamination.[8]

Operational and Disposal Plans

A systematic approach is critical to ensure safety during the handling and use of an uncharacterized substance.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review Protocol & SDS (if available) gather_ppe Gather and Inspect PPE prep->gather_ppe prep_workspace Prepare Designated Workspace gather_ppe->prep_workspace receive Receive and Log Compound prep_workspace->receive weigh Weigh Compound in Containment receive->weigh dissolve Dissolve/Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: This diagram illustrates the sequential workflow for safely handling an uncharacterized chemical compound, from preparation to disposal.[1]

Detailed Methodologies

1. Preparation:

  • Thoroughly review the experimental protocol and all relevant safety guidelines.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare a designated work area, preferably within a certified chemical fume hood or glove box.[5][12]

  • Ensure spill cleanup materials are readily accessible.[12]

2. Handling:

  • Receiving: When the compound arrives, log it into the chemical inventory. Store it in a clearly labeled, dedicated, and secure location.[12]

  • Weighing:

    • Use the smallest quantities of the substance necessary for the experiment to minimize waste and potential exposure.[1][12]

    • When weighing the compound, use a disposable weigh boat and handle it with forceps.[1]

    • All weighing of powders must be done in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.[12]

  • Experimentation:

    • During the experiment, keep all containers with the substance covered when not in immediate use.[1]

    • Work within the designated area to contain any potential spills.

3. Cleanup and Disposal:

  • Decontamination: After the experiment is complete, decontaminate all work surfaces with an appropriate solvent.[1][13]

  • Waste Disposal:

    • Proper disposal of chemical waste is crucial to protect human health and the environment.[14] All waste generated from handling this compound must be treated as hazardous waste.[1][15][16]

    • Segregate waste into solid and liquid containers.

    • Label all waste containers clearly with "Hazardous Waste" and the chemical name.[16][17]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[15][18]

  • Doffing PPE: Carefully doff PPE, removing the outer gloves first and disposing of them in the designated hazardous waste container.[1]

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Emergency Procedures
  • Spills: In case of a spill, evacuate the immediate area and alert your supervisor. Follow your institution's spill response protocol. Do not attempt to clean up a large spill without proper training and equipment.[2]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling potent or uncharacterized compounds like this compound, ensuring a safe laboratory environment for everyone. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.